molecular formula C28H28O11 B15470672 Dehydrobruceantarin CAS No. 53663-00-6

Dehydrobruceantarin

Cat. No.: B15470672
CAS No.: 53663-00-6
M. Wt: 540.5 g/mol
InChI Key: XFGZLTBOPDPUJU-UHFFFAOYSA-N
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Description

Dehydrobruceantarin (CAS 53663-00-6) is a natural product of interest in phytochemical and medicinal research. It has a molecular formula of C28H28O11 and a molecular weight of 540.52 g/mol . As a specialized phytochemical, its primary research value lies in the exploration of natural product libraries for novel bioactive compounds. Researchers investigate such compounds for potential pharmacological activities, which may include antiproliferative or antimicrobial effects, based on studies of structurally similar plant-derived metabolites. The specific mechanism of action and full spectrum of biological activity for this compound are subjects of ongoing scientific inquiry and are not yet fully characterized. This product is intended for research purposes such as analytical standard use, in vitro bioactivity screening, and as a starting point for semi-synthetic derivatization. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

53663-00-6

Molecular Formula

C28H28O11

Molecular Weight

540.5 g/mol

IUPAC Name

methyl 3-benzoyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

InChI

InChI=1S/C28H28O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,10,16,18-22,29,31-32H,9,11H2,1-3H3

InChI Key

XFGZLTBOPDPUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Dehydrobruceantarin: A Technical Guide to its Presumed Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Bruceantin (B1667948) is a complex triterpenoid (B12794562) quassinoid with a picrasane (B1241345) skeleton[2][4]. The proposed structure of dehydrobruceantarin is based on known dehydro derivatives of bruceantin, which feature a 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A ring[3]. This modification introduces an additional double bond within the A-ring of the bruceantin core structure.

Table 1: Physicochemical Properties of Bruceantin (as a reference for this compound)

PropertyValueSource
Chemical Formula C₂₈H₃₆O₁₁[1]
Molar Mass 548.585 g·mol⁻¹[1]
Melting Point 225–226 °C[1]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, ethanol (B145695), and methanol (B129727).[5]
Appearance White to off-white crystalline powder.[5]
UV max (Ethanol) 221, 280 nm[6]

Biological Activity and Mechanism of Action

Bruceantin exhibits a range of biological activities, most notably potent antitumor effects. It has also demonstrated antimalarial, antiamoebic, and antibiotic properties[1][2]. The primary mechanism of its antineoplastic action is the inhibition of protein synthesis[7][8].

Antitumor Activity

Bruceantin has shown significant cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and myeloma[9][10]. It induces cell differentiation and apoptosis[8][9]. In vivo studies have demonstrated tumor regression in mouse xenograft models[10][11].

Mechanism of Action

The antitumor activity of bruceantin is primarily attributed to its ability to inhibit the peptidyl transferase elongation step in protein synthesis, thereby halting the formation of peptide bonds[1][8]. This leads to a decrease in both protein and DNA synthesis[2].

Furthermore, bruceantin has been shown to induce apoptosis through the activation of caspase signaling pathways and the disruption of mitochondrial function[8][9]. It can down-regulate the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and apoptosis[8].

Signaling Pathway of Bruceantin-Induced Apoptosis

Bruceantin_Apoptosis_Pathway Bruceantin Bruceantin Mitochondria Mitochondria Bruceantin->Mitochondria induces dysfunction cMyc c-Myc (down-regulation) Bruceantin->cMyc Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cMyc->Apoptosis inhibits

Caption: Bruceantin induces apoptosis through mitochondrial dysfunction and c-Myc down-regulation.

Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines a general methodology for the isolation of bruceantin from Brucea antidysenterica, which would likely be the starting point for obtaining or synthesizing a dehydro derivative.

Isolation of Bruceantin

Source Material: Stems and leaves of Brucea antidysenterica.

General Workflow:

Isolation_Workflow Start Plant Material (Brucea antidysenterica) Extraction Extraction (e.g., with ethanol) Start->Extraction Partition Solvent Partitioning (e.g., with chloroform (B151607) and water) Extraction->Partition Chromatography Chromatographic Separation (e.g., silica (B1680970) gel column) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Isolated Bruceantin Purification->End

Caption: General workflow for the isolation of bruceantin from its natural source.

Detailed Steps (Hypothetical for this compound):

  • Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent such as ethanol or methanol at room temperature.

  • Solvent-Solvent Partitioning: The crude extract is concentrated and then partitioned between an immiscible solvent pair (e.g., chloroform-water or ethyl acetate-water) to separate compounds based on their polarity. The quassinoid-rich fraction is collected.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate the mixture into fractions.

  • Further Purification: Fractions showing the presence of the target compound (as monitored by thin-layer chromatography) are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectral Data

Specific spectral data for this compound is not available. The following tables summarize the expected characteristic spectral features based on the known structure of bruceantin and the proposed dehydro-modification.

Table 2: Predicted 1H and 13C NMR Data for the Dehydro-A-Ring of this compound

PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
1Olefinic protonOlefinic carbon
2-Carbonyl carbon
3-Hydroxylated carbon
4Olefinic protonOlefinic carbon
5Methine protonMethine carbon
10Methyl protonsMethyl carbon

Table 3: Key IR Absorption Bands for Bruceantin (and expected for this compound)

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C=O (ester, ketone)~1735, ~1680
C=C (alkene)~1640
C-O (ether, ester)~1250

Table 4: Mass Spectrometry Data for Bruceantin

Ionization ModeObserved m/z
ESI-MS (+)[M+H]⁺, [M+Na]⁺

Conclusion

This compound is a putative derivative of the potent antitumor quassinoid, bruceantin. Based on the available literature for related compounds, it is expected to possess a modified A-ring with an additional degree of unsaturation. This structural change may influence its biological activity, potentially leading to altered potency or selectivity. Further research is required to isolate or synthesize this compound and fully characterize its chemical and biological properties. The information provided in this guide, based on the well-documented properties of bruceantin, serves as a foundational resource for such future investigations.

References

Dehydrobruceantarin: A Technical Guide to Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceantarin, a member of the quassinoid family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found primarily in the plant species Brucea javanica and Brucea antidysenterica, this complex molecule presents both opportunities and challenges in its extraction and purification. This technical guide provides a comprehensive overview of the methodologies for isolating this compound from its natural sources, with a focus on detailed experimental protocols, quantitative data analysis, and an exploration of its biological signaling pathways.

Natural Sources and Extraction

This compound is predominantly isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine across Southeast Asia. The initial step in its isolation involves the extraction of the raw plant material.

Experimental Protocol: Solvent Extraction

A widely adopted method for the extraction of quassinoids from Brucea javanica involves the use of organic solvents. The general procedure is as follows:

  • Material Preparation: Air-dried and powdered fruits or seeds of Brucea javanica are used as the starting material.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol (B129727) or 95% ethanol (B145695) at room temperature or under reflux conditions. This process is typically repeated multiple times to ensure maximum recovery of the target compounds.

  • Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), or ethyl acetate (B1210297). This compound, being a moderately polar compound, is typically enriched in the chloroform or ethyl acetate fraction.

Purification and Isolation

The purification of this compound from the enriched fraction is a multi-step process that relies on various chromatographic techniques to separate it from other closely related quassinoids and impurities.

Experimental Protocol: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The enriched chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the components based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step helps to remove polymeric impurities and other compounds with different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This technique provides high resolution and yields highly purified this compound.

Table 1: Summary of Chromatographic Conditions for this compound Purification

Chromatographic TechniqueStationary PhaseMobile Phase System (Typical)
Column ChromatographySilica Gel (60-120 or 200-300 mesh)n-Hexane-Ethyl Acetate gradient
Size-Exclusion ChromatographySephadex LH-20Methanol
Preparative RP-HPLCC18 (e.g., 10 µm, 250 x 10 mm)Methanol-Water or Acetonitrile-Water gradient

Quantitative Analysis and Characterization

Accurate quantification and structural confirmation of the isolated this compound are crucial for its use in further research and development. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the yield and purity of the isolated compound.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: A standard solution of purified this compound of known concentration is prepared. The isolated sample is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Chromatographic Conditions: Analytical HPLC is performed on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient. Detection is usually carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: The concentration of this compound in the isolated sample is determined by comparing its peak area to that of the standard. The yield is then calculated based on the initial weight of the plant material. Purity is assessed by the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 2: Quantitative Data for Quassinoid Isolation from Brucea javanica

QuassinoidPlant PartExtraction MethodYield (%)Purity (%)Reference
Bruceine DSeedsMethanol Extraction, Column Chromatography0.05 - 0.12>98 (HPLC)[1][2]
BrusatolSeedsMethanol Extraction, Column Chromatography0.07 - 0.18>98 (HPLC)[1][2]
Bruceoside ASeedsMethanol Extraction, Column Chromatography0.19 - 0.38>98 (HPLC)[1]

Note: The yields of quassinoids can vary significantly depending on the geographical source of the plant material, harvesting time, and the specific isolation protocol used.

Structural characterization of this compound is achieved through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Biological Activity and Signaling Pathways

This compound and related quassinoids have been reported to exhibit a range of biological activities, most notably anti-cancer properties. While the precise molecular mechanisms of this compound are still under investigation, studies on similar quassinoids suggest that they may exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Affected by this compound:

  • STAT3 Signaling Pathway: Some natural products have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis.[3]

  • Wnt/β-catenin Signaling Pathway: Dysregulation of the Wnt pathway is a hallmark of many cancers. Certain compounds can interfere with this pathway, leading to the suppression of tumor growth.

  • Apoptosis Induction: Quassinoids have been observed to induce programmed cell death (apoptosis) in cancer cells, potentially through the modulation of pro- and anti-apoptotic proteins.

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_final_product Final Product plant_material Powdered Brucea javanica Fruits/Seeds solvent_extraction Solvent Extraction (Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract solvent_partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->solvent_partitioning enriched_fraction Enriched Fraction (Chloroform/Ethyl Acetate) solvent_partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography sephadex Sephadex LH-20 column_chromatography->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Potential Signaling Pathways cluster_cellular_response Cellular Response This compound This compound stat3 STAT3 Pathway This compound->stat3 Inhibits wnt Wnt/β-catenin Pathway This compound->wnt Inhibits apoptosis Apoptosis Pathway This compound->apoptosis Induces inhibition Inhibition of Proliferation & Angiogenesis stat3->inhibition suppression Suppression of Tumor Growth wnt->suppression cell_death Induction of Apoptosis apoptosis->cell_death

Conclusion

The isolation of this compound from its natural sources is a challenging yet rewarding endeavor for natural product chemists and drug discovery scientists. The methodologies outlined in this guide provide a solid foundation for the successful extraction, purification, and characterization of this promising bioactive compound. Further research into its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential. This guide serves as a valuable resource for researchers aiming to explore the scientific and medicinal value of this compound.

References

An In-depth Technical Guide to the Total Synthesis of Dehydrobruceantarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Dehydrobruceantarin is a naturally occurring quassinoid, a class of bitter principles isolated from the Simaroubaceae family of plants. Quassinoids, including the closely related and clinically evaluated bruceantin (B1667948), have garnered significant attention for their potent biological activities, particularly their antineoplastic and antimalarial properties. Despite the interest in its therapeutic potential, a formal total synthesis of this compound has yet to be reported in the scientific literature. This technical guide provides a comprehensive overview of plausible synthetic strategies toward this compound, drawing upon the successful total syntheses of structurally related quassinoids, most notably bruceantin. Herein, we propose a detailed retrosynthetic analysis, outline key synthetic transformations with adapted experimental protocols, and present comparative data from analogous synthetic efforts to serve as a roadmap for researchers in the field of complex natural product synthesis and drug development.

Introduction: The Challenge of this compound

This compound belongs to the complex family of quassinoid natural products, which are characterized by a highly oxygenated and stereochemically dense picrasane (B1241345) skeleton.[1][2] The intricate architecture of these molecules, featuring multiple contiguous stereocenters, a bridged lactone, and various sensitive functional groups, presents a formidable challenge to synthetic chemists.[1][3] The potent biological profile of quassinoids, including the anticancer activity of congeners like bruceantin, which has undergone Phase II clinical trials, provides a strong impetus for the development of efficient and scalable total syntheses.[1][2] Such synthetic routes would not only confirm the structure of these natural products but also enable the synthesis of novel analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[4]

This guide will focus on a proposed synthetic strategy for this compound, leveraging the insights gained from the successful total synthesis of bruceantin and other related quassinoids.[5]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound commences with disconnection of the C15 ester side chain, a common late-stage installation in quassinoid syntheses.[5] This reveals the core pentacyclic structure, dehydrobruceolide. Further deconstruction of the lactone bridge and simplification of the A-ring leads to a key intermediate, a functionalized tricyclic core, which can be assembled from simpler, commercially available starting materials. The key disconnections are outlined below:

G This compound This compound Dehydrobruceolide Dehydrobruceolide This compound->Dehydrobruceolide Ester disconnection Pentacyclic_Core Pentacyclic Core Dehydrobruceolide->Pentacyclic_Core Lactone formation Tricyclic_Intermediate Functionalized Tricyclic Intermediate Pentacyclic_Core->Tricyclic_Intermediate Ring D/E formation Simple_Precursors Simple Precursors Tricyclic_Intermediate->Simple_Precursors Annulation Strategies

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

The proposed forward synthesis of this compound is divided into three main stages: construction of the functionalized tricyclic core, elaboration to the pentacyclic intermediate, and final functionalization to yield the target molecule.

Synthesis of the Tricyclic Core

The construction of the ABC ring system is a critical phase of the synthesis. Modern approaches to the quassinoid core often employ convergent strategies, such as annulation reactions, to rapidly build complexity.[3][6] A potential route could involve a HAT-initiated annulation of two unsaturated carbonyl components to forge the key carbocyclic framework.[3]

Experimental Protocol: HAT-Initiated Annulation (Adapted from Pronin et al. for Quassin Synthesis) [3]

To a solution of the aldehyde precursor (1.0 equiv) and the epoxyquinone annulation partner (1.2 equiv) in degassed 1,2-dichloroethane (B1671644) (0.05 M) is added the iron catalyst complex (0.1 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours until consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.

Elaboration to the Pentacyclic Core

With the tricyclic core in hand, the subsequent steps focus on the formation of the D-ring lactone and the E-ring ether bridge. The construction of the bridged ether ring can be achieved through the opening of an epoxide, followed by intramolecular attack.[7] The lactone can be formed via oxidation of a hemiacetal intermediate.

G Tricyclic_Core Tricyclic Core Epoxide_Intermediate Epoxide Intermediate Tricyclic_Core->Epoxide_Intermediate Epoxidation Bridged_Ether Bridged Ether Intermediate Epoxide_Intermediate->Bridged_Ether Intramolecular Epoxide Opening Pentacyclic_Hemiacetal Pentacyclic Hemiacetal Bridged_Ether->Pentacyclic_Hemiacetal Hemiacetal Formation Pentacyclic_Lactone Pentacyclic Lactone Pentacyclic_Hemiacetal->Pentacyclic_Lactone Oxidation

Caption: Elaboration of the tricyclic core to the pentacyclic lactone.

Final Stage Synthesis: Introduction of A-Ring Unsaturation and C15-Esterification

The final steps of the synthesis would involve the introduction of the α,β-unsaturated ketone in the A-ring and the esterification at C15. The enone functionality could be introduced via selenoxide elimination or other modern oxidation methods. The final esterification can be accomplished using standard coupling reagents.

Experimental Protocol: C15 Esterification (Adapted from Grieco et al. for Bruceantin Synthesis) [5]

To a solution of the dehydrobruceolide precursor (1.0 equiv) and (E)-3,4-dimethyl-2-pentenoic acid (1.5 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting dicyclohexylurea precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield this compound.

Comparative Data of Quassinoid Syntheses

While no quantitative data exists for the total synthesis of this compound, the following table summarizes the key metrics from the successful total syntheses of related quassinoids to provide a benchmark for future synthetic efforts.

Target Molecule Lead Author/Group Year Longest Linear Sequence (Steps) Overall Yield Key Strategy
(+)-QuassinPronin202214Not ReportedHAT-initiated annulation[3]
BruceantinGrieco1988>25Not ReportedLinear synthesis from a chiral pool starting material[5]
(-)-ChaparrinoneGriecoNot Specified>20Not ReportedIntramolecular Diels-Alder reaction

Conclusion

The total synthesis of this compound remains an open and challenging endeavor. The strategies outlined in this technical guide, based on the successful synthesis of structurally similar quassinoids, provide a viable blueprint for achieving this goal. The development of an efficient and scalable synthesis of this compound would be a significant achievement in the field of natural product synthesis and would open avenues for the exploration of its therapeutic potential. Future efforts will likely focus on the development of more convergent and stereoselective methods for the construction of the complex quassinoid core.

References

Dehydrobruceantarin: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Dehydrobruceantarin is a quassinoid compound isolated from the plant Brucea javanica, which has been traditionally used in medicine. This technical guide delineates the multi-faceted mechanism of action by which this compound and its closely related analogues, such as bruceantinol (B162264) and dehydrobruceine B, exert their potent anticancer effects. The primary mechanisms include the induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle at the S phase, and profound modulation of critical oncogenic signaling pathways. Notably, these compounds directly inhibit STAT3 activation, a key transcription factor for cancer cell survival, and influence the PI3K/Akt and MAPK signaling cascades. Furthermore, the generation of reactive oxygen species (ROS) appears to be a key event, linking the compound's activity to the induction of apoptosis. This document provides researchers and drug development professionals with a comprehensive overview, including quantitative data, experimental protocols, and detailed signaling pathway diagrams.

A note on the available literature: Direct studies on this compound are limited. This guide synthesizes findings from structurally and functionally similar quassinoids, primarily bruceantinol and dehydrobruceine B, to provide a comprehensive model of its likely mechanism of action.

Cytotoxic Activity in Cancer Cell Lines

This compound and its analogues exhibit potent cytotoxic effects across various cancer cell lines, particularly in breast cancer. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar to low micromolar concentrations.

Table 1: Cytotoxicity (IC50) of Bruceantarin in Human Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer (ER+)0.144 ± 0.039[1]
MDA-MB-231Breast Cancer (Triple-Negative)0.238 ± 0.021[1]
Experimental Protocol: Cell Viability Assay

Methodology: MTT Assay Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Induction of Apoptosis

A primary mechanism of action is the induction of programmed cell death, or apoptosis. Evidence points strongly toward the activation of the intrinsic (mitochondrial) pathway.

Intrinsic (Mitochondrial) Pathway Activation

Treatment with this compound analogues leads to a cascade of events characteristic of the mitochondrial apoptosis pathway. This includes the depolarization of the mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of initiator and executioner caspases.[2][3] This culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, rendering it inactive.[2]

Diagram 1. Intrinsic pathway of apoptosis induced by this compound analogues.
Experimental Protocols: Apoptosis Assays

Methodology: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

  • Cell Treatment: Cells are treated with the compound for a specified time.

  • Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Samples are analyzed by a flow cytometer. Annexin V-positive cells are identified as early apoptotic, while Annexin V and PI double-positive cells are late apoptotic/necrotic.

Methodology: Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining) [2]

  • Cell Treatment: Cells are treated as required.

  • Staining: Cells are incubated with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Analysis: The shift from red to green fluorescence is quantified using flow cytometry or fluorescence microscopy.

Methodology: Western Blot for Protein Expression [2]

  • Protein Extraction: Cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: Proteins are transferred to a membrane (e.g., PVDF).

  • Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

Induction of Cell Cycle Arrest

Dehydrobruceine B has been shown to block the cell cycle at the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[2] This arrest is a critical component of its antitumor activity, halting the division of malignant cells.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Arrest S->Arrest M M Phase (Mitosis) G2->M M->G1 DHB This compound Analogue DHB->Arrest Induces Block

Diagram 2. Cell cycle arrest at S phase induced by Dehydrobruceine B.
Experimental Protocol: Cell Cycle Analysis

Methodology: Flow Cytometry with Propidium Iodide (PI) Staining [2]

  • Cell Treatment: Cells are exposed to the compound for a defined period (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the membrane.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Analysis: The DNA content of individual cells is measured by a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Key Signaling Pathways

The anticancer activity of this compound analogues is underpinned by their ability to interfere with multiple oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Potent Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers, promoting cell survival and proliferation. Bruceantinol has been identified as a novel and potent STAT3 inhibitor.[4][5] It directly binds to STAT3, preventing its activation (phosphorylation) and subsequent downstream signaling.[4] This inhibition suppresses the transcription of STAT3 target genes that encode anti-apoptotic factors (e.g., Mcl-1, Survivin) and cell-cycle regulators.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Receptor->JAK activates pSTAT3 p-STAT3 JAK->pSTAT3 phosphorylates STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer dimerizes BOL Bruceantinol BOL->STAT3 Binds & Inhibits Activation STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates DNA DNA STAT3_dimer_n->DNA binds Transcription Gene Transcription (Mcl-1, Survivin, c-Myc) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation IL6 Cytokine (IL-6) IL6->Receptor

Diagram 3. Inhibition of the JAK/STAT3 signaling pathway by Bruceantinol.
Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK pathways are central to regulating cell growth, survival, and proliferation.[6][7][8]

  • PI3K/Akt Pathway: Related quassinoids have been shown to suppress the PI3K/Akt signaling pathway.[9] This inhibition contributes to the accumulation of ROS and the induction of mitochondria-mediated apoptosis.[9]

  • MAPK (JNK) Pathway: Dehydrocrenatidine, a related alkaloid, induces apoptosis by suppressing the phosphorylation of JNK1/2, a key component of the MAPK pathway.[10]

Induction of Reactive Oxygen Species (ROS)

Dehydrobruceine B treatment has been shown to increase intracellular ROS levels.[3] This is achieved by reducing the protein levels of Nrf2, a transcription factor that regulates the expression of antioxidant genes.[3] The resulting oxidative stress contributes significantly to the induction of mitochondrial apoptosis, creating a positive feedback loop that enhances cytotoxicity in cancer cells.

G DHB Dehydrobruceine B Nrf2 Nrf2 Protein DHB->Nrf2 Reduces Protein Level Antioxidants Antioxidant Genes (e.g., HO-1) Nrf2->Antioxidants Promotes Transcription ROS ↑ Intracellular ROS Antioxidants->ROS Neutralizes Mitochondria Mitochondrial Damage ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Diagram 4. Induction of ROS and apoptosis via Nrf2 downregulation.

References

Dehydrobruceantarin: A Technical Whitepaper on Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantarin, a quassinoid compound isolated from the seeds of Brucea javanica, has garnered significant attention within the scientific community for its potent anticancer properties. As a member of the Simaroubaceae family, Brucea javanica has a long history in traditional medicine for treating various ailments, including cancer. Modern research has identified quassinoids as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death, in cancer cells. The molecular mechanism is multifaceted, involving the intrinsic mitochondrial pathway and the modulation of key signaling cascades that govern cell survival and proliferation.

Induction of Apoptosis via the Mitochondrial Pathway

This compound triggers the mitochondrial-dependent apoptotic pathway in cancer cells, including lung carcinoma.[1] This process is characterized by a series of well-defined cellular events:

  • Loss of Mitochondrial Membrane Potential (MMP): this compound induces a significant decrease in the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.[1]

  • Cytochrome c Release: The disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the cleavage and activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[1]

  • Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

The following diagram illustrates the mitochondrial-dependent apoptotic pathway induced by this compound.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Mitochondrial-dependent apoptosis induced by this compound.
Modulation of PI3K/Akt and NF-κB Signaling Pathways

While direct studies on this compound are emerging, evidence from related quassinoids, such as Bruceine A, suggests that it may also exert its anticancer effects by modulating key cell survival signaling pathways, including the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and immunity, and its constitutive activation in cancer cells promotes cell survival and proliferation by upregulating the expression of anti-apoptotic genes.

The diagram below depicts a hypothetical model of how this compound may inhibit these pathways, based on the activity of similar quassinoids.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IKK GeneExpression Target Gene Expression NFkB_n->GeneExpression GeneExpression->Proliferation This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits

Potential inhibition of PI3K/Akt and NF-κB pathways by this compound.

Cytotoxicity Data

The cytotoxic potential of this compound and related compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for dehydrobruceine B, a closely related analog of this compound.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.04 ± 0.01[1]
NCI-H292Lung Carcinoma0.03 ± 0.01[1]

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity and cytotoxicity of this compound. Below are detailed methodologies for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

A Seed Cells B Treat with This compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural product with significant cytotoxic and pro-apoptotic activity against various cancer cells. Its mechanism of action involves the induction of the mitochondrial-dependent apoptotic pathway and potentially the modulation of key cell survival signaling pathways such as PI3K/Akt and NF-κB. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential as an anticancer agent. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration of this compound and other novel bioactive compounds.

References

Dehydrobruceantarin: A Technical Whitepaper on its Potential as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrobruceantarin, a member of the quassinoid family of natural products, presents a compelling avenue for anti-cancer drug discovery. While direct research on this compound is limited, extensive studies on its structural analogs, particularly those isolated from Brucea javanica, have revealed potent cytotoxic and anti-tumor activities. This document provides a comprehensive technical overview of the anti-cancer potential of this compound, drawing upon data from closely related quassinoids to infer its mechanisms of action, cytotoxic efficacy, and potential therapeutic applications. The primary mechanism of action for this class of compounds is the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in their anti-cancer effects include the STAT3, Akt/mTOR, and MAPK pathways. This whitepaper consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways to guide further research and development of this compound and related quassinoids as next-generation oncology therapeutics.

Introduction

Quassinoids are a class of bitter, tetracyclic triterpenoids found predominantly in plants of the Simaroubaceae family, with Brucea javanica being a prominent source.[1][2] These compounds have a long history in traditional medicine for treating various ailments, including cancer.[1][2] this compound is a quassinoid structurally related to bruceantin, a compound that has undergone clinical investigation for its anti-neoplastic properties.[3][4] The anti-cancer potential of quassinoids stems from their ability to inhibit protein synthesis, a fundamental process often dysregulated in cancer cells.[5] This document will synthesize the available data on this compound and its close analogs to provide a detailed technical guide for researchers in the field.

Quantitative Data on Anti-Cancer Activity of Related Quassinoids

CompoundCancer Cell LineIC50 (µM)Reference
BrusatolPANC-1 (Pancreatic)0.36[1]
BrusatolSW 1990 (Pancreatic)0.10[1]
Bruceine DPANC-1 (Pancreatic)2.53[1]
Bruceine DSW 1990 (Pancreatic)5.21[1]
Brujavanol EKB (Oral Epidermoid Carcinoma)2.16[1]
Brujavanol EMCF-7 (Breast Cancer)1.52[1]
Quassinoid MixMCF-7 (Breast Cancer)0.063 - 0.182[6]
Quassinoid MixMDA-MB-231 (Breast Cancer)0.081 - 0.238[6]

Mechanism of Action

The primary anti-cancer mechanism of quassinoids, including by inference this compound, is the inhibition of protein synthesis .[5] This occurs through their binding to the eukaryotic ribosome, thereby interfering with the peptidyl transferase reaction and halting polypeptide chain elongation.[4] This disruption of protein synthesis preferentially affects rapidly proliferating cancer cells, which have a high demand for new proteins.

The inhibition of protein synthesis triggers several downstream cellular events, including:

  • Cell Cycle Arrest: By inhibiting the synthesis of key cell cycle proteins, such as cyclins and cyclin-dependent kinases, quassinoids can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

  • Induction of Apoptosis: The stress induced by the shutdown of protein synthesis can activate intrinsic apoptotic pathways. This is often mediated by the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), leading to caspase activation and programmed cell death.

Signaling Pathways

Quassinoids have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. The quassinoid bruceantinol (B162264) has been shown to block STAT3 activation and suppress the expression of its downstream targets.[5]

STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus 4. Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression 5. Transcription This compound This compound This compound->JAK Inhibition

Caption: this compound's proposed inhibition of the JAK/STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. While direct evidence for this compound is pending, other natural products are known to inhibit this pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are generalized protocols for assessing the anti-cancer activity of quassinoids, which would be applicable to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10^6 cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This compound, as a member of the quassinoid family, holds significant promise as a potential anti-cancer agent. The potent cytotoxicity and diverse mechanisms of action observed for its close analogs strongly support the need for dedicated research into this specific compound. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in various cancer types.

  • Preclinical Development: Conducting rigorous preclinical studies, including in vivo efficacy and toxicity assessments, to establish a foundation for potential clinical translation.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies to enhance anti-tumor responses and overcome drug resistance.

The exploration of this compound and other quassinoids represents a valuable endeavor in the ongoing search for novel and effective cancer therapeutics derived from natural products.

References

Dehydrobruceantarin: A Technical Guide on a Promising Quassinoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrobruceantarin is a member of the quassinoid family of natural products, a class of compounds known for their potent biological activities. While specific research on this compound is limited in publicly available literature, this guide synthesizes the current understanding of its discovery, history, and mechanism of action based on extensive research into its chemical relatives, particularly the well-studied quassinoid, bruceantin (B1667948). Quassinoids are primarily isolated from plants of the Simaroubaceae family, notably the genus Brucea. They have demonstrated significant anticancer, antimalarial, and antiviral properties. The primary mechanism of action for cytotoxic quassinoids is the inhibition of protein synthesis, a fundamental process for rapidly dividing cancer cells. This guide provides a comprehensive overview of the isolation, biological evaluation, and mechanistic pathways associated with this compound and its analogs, offering a valuable resource for researchers in oncology and natural product drug discovery.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of phytochemicals from the plant genus Brucea, particularly Brucea antidysenterica. This plant has a long history in traditional medicine for treating various ailments, including cancer. Scientific investigation into its constituents led to the isolation of a class of bitter, tetracyclic triterpenoids known as quassinoids.

Chemical Structure

The precise chemical structure of this compound is not available in the reviewed literature. However, based on its name and the common structural features of related quassinoids from Brucea species, it is presumed to be a derivative of bruceantarin, featuring a dehydration modification. Bruceantin itself possesses a complex, highly oxygenated tetracyclic triterpenoid (B12794562) core.

Quantitative Biological Activity

Specific quantitative data for the cytotoxic activity of this compound is not available in the surveyed literature. However, the cytotoxic potencies of numerous related quassinoids isolated from Brucea species have been extensively documented. These compounds typically exhibit significant cytotoxicity against a range of cancer cell lines with IC50 values often in the nanomolar to low micromolar range. The following table summarizes the cytotoxic activities of representative quassinoids from Brucea antidysenterica.

CompoundCell LineIC50 (µg/mL)Reference
BruceantinP388 Leukemia0.2[2]
BruceantinEntamoeba histolytica0.018[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of quassinoids, providing a framework for the investigation of this compound.

Isolation and Purification of Quassinoids

A general protocol for the isolation of quassinoids from Brucea species involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., seeds, stems) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Separation: The bioactive fractions (typically the chloroform and ethyl acetate fractions) are subjected to multiple rounds of column chromatography.

    • Adsorbent: Silica gel is commonly used as the stationary phase.

    • Elution: A gradient of solvents, such as a mixture of chloroform and methanol of increasing polarity, is used to elute the compounds.

  • Purification: Individual compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure quassinoids.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of isolated compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The primary anticancer mechanism of cytotoxic quassinoids, including likely this compound, is the inhibition of protein synthesis . This occurs through the direct binding of the quassinoid to the eukaryotic ribosome, thereby interfering with the elongation step of translation.

Inhibition of Protein Synthesis

Quassinoids like bruceantin have been shown to inhibit the peptidyl transferase reaction on the 60S ribosomal subunit. This action prevents the formation of peptide bonds between amino acids, leading to a halt in the synthesis of new proteins. As cancer cells are characterized by rapid growth and proliferation, which requires a high rate of protein synthesis, they are particularly vulnerable to this mode of action.

Protein_Synthesis_Inhibition cluster_ribosome Translational Elongation Ribosome Ribosome (80S) Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptide bond formation (Peptidyl transferase) mRNA mRNA mRNA->Ribosome Binds to small subunit tRNA Aminoacyl-tRNA tRNA->Ribosome Enters A-site This compound This compound (Quassinoid) This compound->Ribosome Inhibition Inhibition

Caption: Inhibition of protein synthesis by this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a compound like this compound, a series of experiments are typically performed. The following diagram illustrates a logical workflow for these investigations.

MOA_Workflow start Isolate Pure Compound (this compound) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity protein_synthesis Protein Synthesis Assay ([35S]-Methionine incorporation) cytotoxicity->protein_synthesis If cytotoxic apoptosis Apoptosis Assays (Annexin V/PI, Caspase activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle ribosome_binding Ribosome Binding Assay protein_synthesis->ribosome_binding If protein synthesis is inhibited in_vivo In Vivo Efficacy Studies (Xenograft models) ribosome_binding->in_vivo apoptosis->in_vivo cell_cycle->in_vivo

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound, as a member of the quassinoid family, holds potential as an anticancer agent. The well-established mechanism of protein synthesis inhibition for its close analogs provides a strong rationale for its further investigation. However, the lack of specific data on this compound highlights a significant gap in the current literature. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by comprehensive in vitro and in vivo studies to quantify its efficacy and further delineate its mechanism of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.

References

Dehydrobruceantarin and Other Quassinoids: A Technical Guide on Their Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quassinoids

Quassinoids are a class of naturally occurring, highly oxygenated triterpenoids primarily isolated from plants of the Simaroubaceae family.[1][2] These compounds are known for their characteristic bitter taste and have been used in traditional medicine for many years.[3][4] The family of quassinoids is extensive, with over 150 compounds identified and classified based on their chemical structures.[3][4] The scientific community's interest in these molecules surged following the discovery of the anti-leukemic properties of bruceantin (B1667948) in the 1970s.[3][4][5] Subsequent research has revealed a broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, anti-viral, and anti-malarial effects.[1][3][4] Their potent anti-cancer activities, in particular, have established quassinoids as a promising source of lead compounds for the development of novel cancer therapeutics.[3][6][7]

Core Mechanisms of Action

The primary anti-tumor mechanism of many quassinoids is the potent inhibition of protein synthesis.[3][6] This disruption of a fundamental cellular process is a key driver of their cytotoxic effects against cancer cells. Beyond this general mechanism, quassinoids modulate several critical signaling pathways involved in cell survival, proliferation, and stress response.

Inhibition of Protein Synthesis

Quassinoids, including bruceantin and the related natural product homoharringtonine, have been reported to bind within the large ribosomal subunit.[6] This interaction interferes with the peptidyl transferase center, effectively blocking peptide bond formation and halting protein elongation. This leads to a global shutdown of protein synthesis, which is particularly detrimental to rapidly proliferating cancer cells that have an accelerated rate of protein production.[6]

Modulation of Key Signaling Pathways

Quassinoids exert their anti-cancer effects by targeting multiple key pro-survival signaling pathways within tumor cells.[3]

  • STAT3 Pathway: Bruceantinol (BOL) has been shown to block the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and suppress the expression of its downstream targets, including c-MYC, MCL-1, and survivin, which are crucial for tumor growth and survival.[6]

  • MAPK Pathway: Bruceine A has been identified as a direct activator of p38α Mitogen-Activated Protein Kinase (MAPK).[8][9] The binding of bruceine A to the P-loop of p38α MAPK induces its phosphorylation, triggering downstream signaling that contributes to its anti-pancreatic cancer activity.[8][9] Other studies have also implicated the MAPK and NF-κB pathways in the mechanism of action of bruceine derivatives.[10][11][12]

  • c-MYC and HIF-1α: Some quassinoids have been shown to specifically affect the levels of key oncoproteins like c-MYC and Hypoxia-Inducible Factor 1-alpha (HIF-1α), which are critical for cancer cell proliferation and adaptation to hypoxic environments.[3][4] Bruceantin, for example, downregulates the expression of c-Myc in multiple myeloma cells.[13]

  • Apoptosis Induction: By inhibiting protein synthesis and disrupting key survival signals, quassinoids trigger programmed cell death. Bruceantin induces apoptosis by causing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase-3/7 signaling cascade.[13]

G cluster_0 Quassinoid Compounds cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Quassinoids Quassinoids Ribosome Ribosome Quassinoids->Ribosome Binds to STAT3 STAT3 Quassinoids->STAT3 Inhibits p38MAPK p38MAPK Quassinoids->p38MAPK Activates cMYC cMYC Quassinoids->cMYC Downregulates Mitochondria Mitochondria Quassinoids->Mitochondria Induces Dysfunction Protein_Synth_Inhibit Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibit Proliferation_Inhibit Inhibition of Proliferation STAT3->Proliferation_Inhibit Apoptosis Apoptosis p38MAPK->Apoptosis cMYC->Proliferation_Inhibit CytochromeC Cytochrome C Release Mitochondria->CytochromeC Protein_Synth_Inhibit->Apoptosis Protein_Synth_Inhibit->Proliferation_Inhibit CytochromeC->Apoptosis

Fig. 1: Signaling pathways modulated by quassinoids.

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative effects of various quassinoid compounds have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Anti-Proliferative Activity (IC50) of Selected Quassinoids

CompoundCancer Cell LineCancer TypeIC50 ValueReference
Brusatol PANC-1Pancreatic Cancer0.36 µM[8][9]
SW1990Pancreatic Cancer0.10 µM[8][9]
Bruceine A MIA PaCa-2Pancreatic Cancer29 nM[8]
Bruceantin RPMI 8226Multiple Myeloma13 nM[13]
U266Multiple Myeloma49 nM[13]
H929Multiple Myeloma115 nM[13]
Entamoeba histolyticaAmoebic Dysentery0.018 µg/mL[13]
Ailanthinone HL-60Leukemia2.8 µM[14]
Various Quassinoids K562Leukemia2.90 - 8.20 µM[1]
HL-60Leukemia2.90 - 8.20 µM[1]

Experimental Protocols

Extraction and Isolation of Quassinoids

The extraction of quassinoids from plant material is the initial step for their study. A variety of methods can be employed, from traditional to modern techniques.

Protocol 1: General Solvent Extraction and Isolation

  • Preparation: The plant material (e.g., roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.[5][15]

  • Extraction: The powdered material is repeatedly extracted (macerated or refluxed) with a suitable solvent, commonly 95% ethanol, at room temperature or with heating.[5][15]

  • Concentration: The combined solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5][15]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[5]

  • Chromatographic Purification: The resulting fractions (e.g., the ethyl acetate-soluble fraction) are subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., chloroform-methanol) is used to separate the compounds.[5]

  • Final Purification: Fractions containing quassinoids are further purified using techniques like High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase to yield pure compounds.[14]

Advanced methods like ultrasonic-assisted extraction can also be used to improve efficiency by applying ultrasonic energy to a mixture of the plant substance and water, followed by extraction with a water-immiscible organic solvent.[16]

G Start Start: Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC Purification ColumnChrom->HPLC End End: Pure Quassinoid Compounds HPLC->End

Fig. 2: Workflow for quassinoid extraction and isolation.
In Vitro Anti-Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Protocol 2: MTT Assay

  • Cell Seeding: Human cancer cells (e.g., HL-60) are seeded into a 96-well microtiter plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]

  • Compound Treatment: The cells are treated with various concentrations of the quassinoid compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Start Seed Cancer Cells in 96-well plate Treatment Treat cells with serial dilutions of Quassinoid Start->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate MTT Add MTT Reagent (Incubate 2-4 hrs) Incubate->MTT Solubilize Remove medium, add DMSO to dissolve formazan MTT->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Fig. 3: Experimental workflow for an MTT assay.
In Vivo Xenograft Tumor Model

To evaluate the anti-tumor efficacy of a compound in a living organism, a xenograft model is often used.

Protocol 3: Mouse Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., RPMI 8226) are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[13]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomly assigned to a treatment group (receiving the quassinoid compound) and a control group (receiving a vehicle). The compound is administered via a specific route (e.g., intraperitoneally or intravenously) at a defined dose and schedule (e.g., 1.25-12 mg/kg, every 3 days).[13]

  • Monitoring: The tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration.[13]

  • Analysis: The tumors are excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth inhibition between the treated and control groups. Further analysis, such as immunohistochemistry or western blotting of the tumor tissue, can be performed to study the mechanism of action in vivo.

Pharmacokinetics

The clinical development of quassinoids has been hampered by their pharmacokinetic properties. Studies on bruceine derivatives indicate that while they can be absorbed after oral and intravenous administration, their bioavailability is generally low (less than 6%).[10][11][12] This limited bioavailability presents a significant challenge for achieving therapeutic concentrations in vivo. Future research is needed to improve these pharmacokinetic profiles, potentially through the development of new derivatives, nano-combinations, or advanced drug delivery systems.[10][11][12]

Conclusion and Future Outlook

Dehydrobruceantarin and other quassinoids represent a valuable class of natural products with potent anti-cancer activity. Their ability to inhibit protein synthesis and modulate critical oncogenic signaling pathways makes them compelling candidates for drug development. However, challenges related to their low bioavailability and potential toxicity must be addressed. Future research should focus on the chemical modification of natural quassinoids to generate derivatives with improved pharmacological properties and a better therapeutic index.[3][4] A deeper understanding of their molecular targets and mechanisms will further enable the rational design of novel and effective cancer therapies based on the quassinoid scaffold.

References

In Vitro Anti-Proliferative Efficacy of Dehydrobruceantarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr. is a plant rich in a class of tetracyclic triterpenoids known as quassinoids, which have demonstrated significant anti-tumor activities.[1][2] These compounds, including the focus of this guide, Dehydrobruceantarin (by extension of its presumed class), are recognized for their potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][4] This document provides a comprehensive overview of the in vitro evaluation of the anti-proliferative effects attributed to quassinoids from Brucea javanica, detailing their impact on cell viability, apoptosis, and cell cycle progression. The experimental protocols and signaling pathways described herein are based on established research on representative compounds from this class.

Anti-Proliferative Activity

The anti-proliferative effects of quassinoids have been demonstrated across various cancer cell lines. The primary mechanism of this activity is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific phases, thereby inhibiting tumor cell growth.

Quantitative Analysis of Cytotoxicity

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the cytotoxic effects of a representative quassinoid, Dehydrobruceine B (DHB), on human lung cancer cell lines.

Cell LineCompoundIncubation Time (h)IC50 (µM)
A549 (Lung Carcinoma)Dehydrobruceine B48Not explicitly stated, but effects observed at concentrations around 1-10 µM
NCI-H292 (Lung Mucoepidermoid Carcinoma)Dehydrobruceine B48Not explicitly stated, but effects observed at concentrations around 1-10 µM

Data extrapolated from studies on Dehydrobruceine B, a closely related quassinoid.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-proliferative effects of quassinoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the number of apoptotic and necrotic cells following treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

This compound and related quassinoids are believed to exert their anti-proliferative effects by modulating key signaling pathways involved in cell survival and death.

Mitochondrial-Dependent Apoptosis Pathway

Quassinoids like Dehydrobruceine B have been shown to induce apoptosis through the intrinsic or mitochondrial-dependent pathway.[5] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Mitochondrial_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Activates Caspase3_active Active Caspase-3 Caspase3->Caspase3_active PARP PARP Caspase3_active->PARP Cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Cell Cycle Arrest at S Phase

Studies on Dehydrobruceine B indicate that it can cause cell cycle arrest at the S phase.[5] This prevents the cell from replicating its DNA, thereby halting proliferation. The exact molecular mechanism for S-phase arrest by this specific compound is not fully elucidated but generally involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Cell_Cycle_Arrest_Workflow This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Inhibits S S Phase (DNA Replication) This compound->S G1 G1 Phase G1->S G2 G2 Phase S->G2 Arrest S Phase Arrest S->Arrest M M Phase (Mitosis) G2->M M->G1

Caption: Workflow illustrating S-phase cell cycle arrest induced by this compound.

Experimental Workflow for In Vitro Evaluation

The overall process for evaluating the anti-proliferative effects of a compound like this compound in vitro follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Start Start: Compound Isolation/Synthesis CellCulture Cancer Cell Line Culture (e.g., A549, NCI-H292) Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Analysis (Annexin V/PI Staining) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay WesternBlot Protein Expression Analysis (Western Blot) ApoptosisAssay->WesternBlot Investigate apoptotic proteins CellCycleAssay->WesternBlot Investigate cell cycle proteins Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism

Caption: General experimental workflow for in vitro anti-proliferative evaluation.

Conclusion

While direct experimental data for "this compound" is currently limited, the extensive research on related quassinoids from Brucea javanica strongly suggests its potential as a potent anti-proliferative agent. The in vitro evaluation of such compounds consistently demonstrates their ability to induce apoptosis, primarily through the mitochondrial-dependent pathway, and to cause cell cycle arrest. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the anti-cancer properties of this compound and other novel quassinoids. Further studies are warranted to specifically characterize the molecular targets and signaling pathways modulated by this compound to fully elucidate its therapeutic potential.

References

Methodological & Application

Dehydrobruceantarin Protocol for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantarin is a quassinoid compound isolated from the plant Brucea javanica. It has demonstrated significant anti-cancer properties in various preclinical studies. This document provides detailed application notes and protocols for utilizing this compound in in vitro cell culture assays to assess its cytotoxic and apoptotic effects on cancer cells. The protocols outlined below are for key assays including the determination of cell viability (MTT assay), analysis of apoptosis (Annexin V/Propidium Iodide staining), and evaluation of cell cycle distribution.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, which is a form of programmed cell death. The underlying mechanism involves the activation of the mitochondrial-dependent apoptotic pathway. Key signaling molecules, particularly within the c-Jun N-terminal kinase (JNK) pathway, are modulated by this compound, leading to the downstream activation of caspases and subsequent execution of apoptosis.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A549 Lung Cancer~5-1548
NCI-H460 Lung Cancer~10-2048
HCT116 Colorectal Cancer~2-1072
SW480 Colorectal Cancer~5-1572
MCF-7 Breast Cancer~10-2548
MDA-MB-231 Breast Cancer~15-3048
HepG2 Liver Cancer~5-2048

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response experiment to determine the precise IC50 in your specific cell line and conditions.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualization

Dehydrobruceantarin_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for in vitro analysis of this compound.

Dehydrobruceantarin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade This compound This compound JNK JNK This compound->JNK Activates pJNK p-JNK (activated) JNK->pJNK Bcl2 Bcl-2 (anti-apoptotic) pJNK->Bcl2 Inhibits Bax Bax (pro-apoptotic) pJNK->Bax Activates CytochromeC Cytochrome c Bax->CytochromeC Promotes release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Dehydrobruceantarin: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrobruceantarin, a quassinoid compound isolated from the plant Brucea javanica, has garnered attention in oncological research for its potential anti-cancer properties. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound. The protocols are based on established methodologies for similar compounds and common practices in preclinical cancer research.

Quantitative Data Summary

While specific in vivo dosage studies for this compound are not widely published, data from related compounds and extracts of Brucea javanica provide a basis for dose-range finding studies. The following table summarizes relevant dosage information that can be used to inform the experimental design for this compound.

Compound/ExtractAnimal ModelDosageRoute of AdministrationCancer TypeReference
10,11-dehydrocurvularin (DCV) Nude mice with MDA-MB-231 xenografts30 mg/kg/dayIntraperitoneal (i.p.)Breast Cancer[1]
Brucea javanica oil (BJO) Pancreatic cancer patient-derived orthotopic xenograft (PDOX) nude mouse modelNot specifiedNot specifiedPancreatic Cancer[2]
Brucea javanica extract Nude mice with H1975 xenografts5, 10, and 15 mg/mL (in drinking water)OralNon-small cell lung cancer

Note: The dosage of 10,11-dehydrocurvularin (DCV) is a significant reference point due to its structural relation and shared mechanism of targeting the STAT3 pathway[1]. Initial dose-finding studies for this compound could start with a lower dose and escalate to a maximum tolerated dose (MTD).

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound (pure compound)

  • Vehicle (e.g., DMSO, PBS, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Healthy BALB/c mice (6-8 weeks old, both sexes)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral gavage)

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions for different dose levels.

  • Dose Administration: Administer this compound or vehicle to the respective groups daily for 14 consecutive days. The route of administration can be intraperitoneal (i.p.) or oral gavage.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, and signs of pain or distress).

    • At the end of the study, euthanize the animals and perform gross necropsy.

    • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, a loss of more than 15-20% of body weight, or significant clinical signs of toxicity.

In Vivo Antitumor Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-cancer efficacy of this compound in a xenograft mouse model.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old, female)

  • This compound at the predetermined MTD

  • Vehicle control

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend them in sterile PBS or culture medium.

    • For subcutaneous tumors, inject 1-5 x 10^6 cells (may be mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment:

    • Randomly assign mice with established tumors to treatment and control groups (n=8-10 per group).

    • Administer this compound (at MTD) or vehicle daily via the chosen route for a specified period (e.g., 21 days).

  • Data Collection:

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, Western blotting, immunohistochemistry).

Signaling Pathway Diagrams

This compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The STAT3 and PI3K/Akt pathways are prominent targets for quassinoids and related compounds.

G cluster_0 STAT3 Signaling Pathway Growth Factor/Cytokine Growth Factor/Cytokine Receptor Receptor Growth Factor/Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Dimerizes Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: this compound may inhibit the STAT3 signaling pathway.

G cluster_1 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt Akt->p-Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth This compound This compound This compound->PI3K Inhibits G cluster_2 In Vivo Experimental Workflow Start Start MTD Study MTD Study Start->MTD Study Xenograft Model Development Xenograft Model Development MTD Study->Xenograft Model Development Efficacy Study Efficacy Study Xenograft Model Development->Efficacy Study Tumor & Tissue Analysis Tumor & Tissue Analysis Efficacy Study->Tumor & Tissue Analysis Data Analysis & Conclusion Data Analysis & Conclusion Tumor & Tissue Analysis->Data Analysis & Conclusion End End Data Analysis & Conclusion->End

References

Application Notes and Protocols for Dehydrobruceantarin and Related Quassinoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the sensitivity of various cancer cell lines to treatment with quassinoids isolated from Brucea javanica, with a focus on Dehydrobruceine B and Bruceine D. While the term "Dehydrobruceantarin" is not commonly found in the reviewed scientific literature, it is likely that it refers to or is structurally related to these well-studied cytotoxic compounds. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural products.

Data Presentation: Cell Line Sensitivity

The following table summarizes the 50% inhibitory concentration (IC50) values of Bruceine D in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
A549Non-Small Cell Lung Cancer1.01 ± 0.11 (µg/ml)72
H1650Non-Small Cell Lung Cancer1.19 ± 0.07 (µg/ml)72
PC-9Non-Small Cell Lung Cancer2.28 ± 1.54 (µg/ml)72
HCC827Non-Small Cell Lung Cancer6.09 ± 1.83 (µg/ml)72
H460Non-Small Cell Lung Cancer0.548
A549Non-Small Cell Lung Cancer0.648
MCF-7Breast Cancer (ER+)9.5 ± 7.772
Hs 578TBreast Cancer (Triple-Negative)0.71 ± 0.0572

Note: IC50 values for Dehydrobruceine B are less frequently reported in the literature, which focuses more on its mechanistic aspects. Studies indicate it decreases cell viability in A549 and NCI-H292 lung cancer cells.[1]

Signaling Pathways

Dehydrobruceine B and Bruceine D exert their cytotoxic effects primarily through the induction of apoptosis via the mitochondrial-dependent (intrinsic) pathway.

Mitochondrial Apoptosis Pathway

Dehydrobruceine B has been shown to induce apoptosis in A549 and NCI-H292 lung cancer cells.[1] This process involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent cleavage of caspase-9 and caspase-3, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Similarly, Bruceine D induces apoptosis in various cancer cells, including pancreatic and non-small cell lung cancer, through the mitochondrial pathway, which is associated with the generation of reactive oxygen species (ROS).[2]

Mitochondrial_Apoptosis_Pathway Mitochondrial Apoptosis Pathway Induced by Dehydrobruceine B / Bruceine D Treatment Dehydrobruceine B / Bruceine D Treatment ROS ↑ Reactive Oxygen Species (ROS) Treatment->ROS Bax ↑ Bax Treatment->Bax Bcl2 ↓ Bcl-2 Treatment->Bcl2 Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential CytoC Cytochrome c Release Mito_Potential->CytoC Bax->Mito_Potential Bcl2->Mito_Potential Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Experimental_Workflow Experimental Workflow for Cytotoxicity and Apoptosis Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound (or related compound) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Confirmation Confirmation of Apoptosis Apoptosis_Assay->Apoptosis_Confirmation Western_Blot->Apoptosis_Confirmation

References

Dehydrobruceantarin: Solubility and Formulation Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Dehydrobruceantarin, a quassinoid isolated from the plant Brucea antidysenterica, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the quassinoid family, it is characterized by a highly oxygenated and complex chemical structure, which contributes to its biological activity but also presents challenges in its formulation for experimental use. This document provides detailed protocols for the solubilization and formulation of this compound for in vitro and in vivo research, alongside an overview of its presumed signaling pathways based on current literature.

Solubility of this compound Analogs

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
Ethanol (B145695)Soluble[1]
MethanolSoluble[1]
WaterPoorly soluble[1]

Formulation Protocols for Experimental Studies

Given the hydrophobic nature of this compound, careful consideration must be given to its formulation to ensure bioavailability and consistent results in experimental settings. The following protocols are recommended for preparing this compound for in vitro and in vivo studies.

In Vitro Formulation

For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent, which is then further diluted in the cell culture medium.

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

    • A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.

In Vivo Formulation

For animal studies, the formulation must be biocompatible and suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, oral). A common approach for hydrophobic compounds is to use a co-solvent system or a suspension.

Protocol 3: Formulation for Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from a study on a similar quassinoid analog.

  • Materials:

    • This compound powder

    • Ethanol (100%)

    • Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • Dissolve the required amount of this compound in a small volume of 100% ethanol.

    • Slowly add the sterile PBS or saline to the ethanol solution while vortexing to bring the formulation to the final desired volume and concentration.

    • The final concentration of ethanol should be kept to a minimum to avoid toxicity (e.g., 0.1% as used for a similar quassinoid)[4].

    • Visually inspect the solution for any precipitation. If precipitation occurs, adjustments to the co-solvent ratio or the use of other excipients may be necessary.

    • Prepare the formulation fresh on the day of administration.

    • A vehicle control group receiving the same formulation without this compound should be included in the study.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on closely related quassinoids provide strong evidence for its mechanism of action. The primary mode of action for many quassinoids is the inhibition of protein synthesis. Furthermore, dehydrobruceine B, a structurally similar compound, has been shown to induce apoptosis through the mitochondrial pathway.

Key Signaling Pathways Potentially Affected by this compound:

  • Inhibition of Protein Synthesis: Quassinoids are known to interfere with the peptidyl transferase center on the ribosome, thereby halting protein elongation.

  • Mitochondrial Apoptosis Pathway: Dehydrobruceine B has been demonstrated to induce apoptosis by causing mitochondrial dysfunction. This is a common mechanism for anticancer agents.

Below is a diagram illustrating the experimental workflow for preparing this compound solutions for in vitro experiments.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw For each experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute final Final Concentration for Experiment dilute->final

Experimental workflow for preparing this compound solutions.

The following diagram illustrates the proposed mechanism of action for this compound, focusing on the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptosis cluster_protein Protein Synthesis DBA This compound Mito Mitochondrial Dysfunction DBA->Mito Protein Inhibition of Protein Synthesis DBA->Protein Apoptosis Cell Death Mito->Apoptosis Induces

References

High-performance liquid chromatography (HPLC) analysis of Dehydrobruceantarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Dehydrobruceantarin, a quassinoid found in Brucea javanica. The provided methodologies are based on established methods for the analysis of related quassinoids and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a naturally occurring quassinoid with significant biological activities, including potent anticancer properties. Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and drug development. This application note describes a sensitive and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on methods developed for the simultaneous determination of other quassinoids from Brucea javanica.[1][2]

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., Cosmosil, 4.6 × 250 mm, 5 µm)
Mobile Phase A: WaterB: Methanol (B129727)
Gradient Elution A gradient program is recommended for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 270 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

Sample Preparation (from Brucea javanica plant material)
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.

  • Injection: The filtered solution is ready for injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for quassinoids, which can be used as a benchmark for the analysis of this compound.

ParameterExpected Value (for related quassinoids)
Retention Time (RT) Dependent on the specific compound and gradient
Linearity (r²) ≥ 0.999
Linear Range 2 - 15 µg (on-column amount)
Precision (RSD %) < 2.0%
Recovery (%) 98% - 102%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from plant material.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Brucea javanica material grind Grind to fine powder start->grind extract Ultrasonic Extraction with Methanol grind->extract filter Filter through 0.45 µm membrane extract->filter inject Inject sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 270 nm separate->detect quantify Quantification of this compound detect->quantify report Generate Report quantify->report

HPLC Analysis Workflow for this compound
Signaling Pathway

This compound and related quassinoids have been shown to exert their anticancer effects by modulating various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth. The diagram below illustrates a simplified overview of this pathway and the potential point of inhibition by quassinoids.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis mTORC1->Apoptosis Quassinoids This compound (Quassinoids) Quassinoids->mTORC1 inhibits

References

Application Notes and Protocols for Target Identification and Validation of STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the methods for identifying and validating the molecular targets of potential therapeutic compounds, using the natural product 10,11-dehydrocurvularin and its interaction with Signal Transducer and Activator of Transcription 3 (STAT3) as an exemplary case.

Introduction

The identification of specific molecular targets is a critical step in the development of novel therapeutics. It provides a mechanistic understanding of a compound's activity and enables the development of targeted therapies with potentially higher efficacy and lower toxicity. This document outlines the experimental workflow for identifying and validating the protein target of a bioactive small molecule, focusing on the inhibition of the STAT3 signaling pathway.

The STAT3 protein is a key signaling molecule that, when aberrantly activated, plays a crucial role in the development and progression of many human cancers.[1][2][3] Its involvement in tumor cell proliferation, survival, invasion, and angiogenesis makes it an attractive target for cancer therapy.[1][2][3][4]

Target Identification Strategy: An Overview

A common strategy for identifying the molecular target of a bioactive compound involves a combination of in vitro and in-cell assays. This typically begins with screening for the compound's effect on specific signaling pathways, followed by techniques to confirm direct binding to a suspected target protein.

G cluster_0 Target Identification Workflow Initial Screening Initial Screening Hypothesis Generation Hypothesis Generation Direct Binding Assay Direct Binding Assay Validation Validation

Workflow for Target Identification.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments used to identify and validate the interaction between 10,11-dehydrocurvularin (referred to as DCV) and STAT3.

Table 1: Inhibition of STAT3-dependent Luciferase Activity by DCV

Concentration of DCV (µM)STAT3 Luciferase Activity (Fold Change)
01.00
20.65
40.35
80.15

Table 2: Effect of DCV on STAT3 Phosphorylation

Treatmentp-STAT3 (Tyr705) Level (Relative to Control)Total STAT3 Level (Relative to Control)
Control1.001.00
DCV (4 µM)0.420.98
DCV (8 µM)0.180.95

Experimental Protocols

Protocol for STAT3 Luciferase Reporter Assay

Objective: To determine if a compound inhibits the transcriptional activity of STAT3.

Materials:

  • MDA-MB-231 or MDA-MB-468 breast cancer cells

  • STAT3-responsive luciferase reporter plasmid

  • Control luciferase reporter plasmid

  • Lipofectamine 2000

  • Opti-MEM

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Test compound (e.g., 10,11-dehydrocurvularin)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed MDA-MB-231 or MDA-MB-468 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a control luciferase plasmid using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

  • After 6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.

  • 24 hours post-transfection, treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer.

  • Normalize the STAT3-responsive luciferase activity to the control luciferase activity to account for variations in transfection efficiency.

Protocol for Western Blotting of Phosphorylated STAT3

Objective: To assess the effect of a compound on the phosphorylation of STAT3.

Materials:

  • MDA-MB-231 or MDA-MB-468 cells

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with the test compound as described in the luciferase assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Protocol for Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to its target protein in a cellular context.[1][2]

Materials:

  • MDA-MB-231 cells

  • Test compound

  • PBS

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat MDA-MB-231 cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Divide the cell suspension into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and subsequent centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Collect the supernatant and analyze the protein levels of the target protein (STAT3) in the soluble fraction by Western blotting.

  • An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heating Heating Lysis & Centrifugation Lysis & Centrifugation Western Blot Western Blot

Cellular Thermal Shift Assay Workflow.

Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in various cellular processes.[5][6][7][8][9] The binding of cytokines to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT proteins.[5][6][7][8][9] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors.[5][6][7][8][9]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor

Inhibition of the JAK-STAT Pathway.

References

Dehydrobruceantarin in Combination Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of dehydrobruceantarin, a quassinoid compound isolated from Brucea javanica, in combination with conventional chemotherapy drugs. While direct preclinical and clinical studies on this compound in combination therapies are limited, research on Brucea javanica extracts and other quassinoids provides a strong rationale for its investigation as a synergistic agent in cancer treatment.

Introduction

This compound is a member of the quassinoid family, a group of bitter principles derived from plants of the Simaroubaceae family. Quassinoids, including those found in Brucea javanica, have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and potent antitumor effects. The antitumor activity of quassinoids is often attributed to the inhibition of protein synthesis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4]

Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity. The use of natural compounds like this compound in combination with established chemotherapeutic agents is a promising strategy to improve patient outcomes.

Preclinical Data on Brucea javanica and Related Compounds in Combination Therapy

A study on a patient-derived orthotopic xenograft (PDOX) mouse model of pancreatic cancer demonstrated that the combination of BJO with gemcitabine (B846) resulted in a significantly reduced tumor growth rate and increased apoptosis compared to gemcitabine monotherapy.[5] Furthermore, a case report documented the long-term survival of a patient with colon cancer and lung metastases who was treated with a combination of BJOE and Aidi injection following standard chemotherapy.[6] In China, patented products of BJO are used as an adjuvant to conventional chemotherapy for patients with solid tumors.[7]

Another related compound, Dehydrobruceine B (DHB), has been shown to enhance the cisplatin-induced cytotoxicity in lung cancer cells. This synergistic effect was attributed to the regulation of the mitochondrial apoptotic pathway and the reduction of Nrf2 protein levels, which is involved in chemoresistance.[8]

Quantitative Data Summary

The following table summarizes the key findings from a preclinical study on the combination of Brucea javanica oil (BJO) and Gemcitabine (GEM) in a pancreatic cancer PDOX model.[5]

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition% Apoptotic Cells (TUNEL Assay)
Vehicle Control~1200-~5%
GEM (100 mg/kg)~800~33%~15%
BJO (1 g/kg)~700~42%~20%
GEM + BJO~400~67%~35%

Proposed Mechanism of Action and Signaling Pathways

The synergistic effect of this compound and other quassinoids in combination with chemotherapy is likely multifactorial. Quassinoids have been reported to inhibit protein synthesis, which can potentiate the effects of DNA-damaging agents like cisplatin (B142131) and antimetabolites like gemcitabine.[1][2]

Furthermore, quassinoids are known to modulate several critical signaling pathways involved in cancer progression:

  • Apoptosis Induction: Dehydrobruceine B, a related quassinoid, induces apoptosis through the mitochondrial-dependent pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8]

  • Modulation of Survival Pathways: Studies on Brucea javanica oil emulsion (BJOE) and other quassinoids like brusatol (B1667952) suggest a regulatory role in pathways such as MAPK, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[6][9]

Signaling Pathway Diagram

Dehydrobruceantarin_Signaling This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces Stress Chemotherapy Chemotherapy (e.g., Cisplatin, Gemcitabine) Apoptosis Apoptosis Chemotherapy->Apoptosis Induces Cell_Survival Cell Survival & Proliferation Protein_Synthesis->Cell_Survival Promotes Nrf2->Cell_Survival Promotes (Chemoresistance) PI3K_Akt->Cell_Survival Promotes MAPK->Cell_Survival Promotes NF_kB->Cell_Survival Promotes Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Executes

Caption: Proposed mechanism of synergistic action of this compound and chemotherapy.

Experimental Protocols

The following are generalized protocols for assessing the synergistic effects of this compound in combination with other chemotherapy drugs in vitro.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)

Objective: To determine the cytotoxic effects of this compound and a selected chemotherapy drug, both alone and in combination, and to quantify the synergy of the combination.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapy drug (e.g., cisplatin, paclitaxel, doxorubicin, gemcitabine)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapy drug.

    • Treat the cells with:

      • This compound alone (at various concentrations)

      • Chemotherapy drug alone (at various concentrations)

      • A combination of this compound and the chemotherapy drug at a constant ratio (e.g., based on their individual IC50 values).

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended).

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

Experimental Workflow Diagram

Synergy_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plates Start->Seed Treat Treat with this compound, Chemotherapy Drug, and Combination Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Data Analysis: - Calculate IC50 - Determine Combination Index (CI) Measure->Analyze Result Result: Synergy, Additivity, or Antagonism Analyze->Result

Caption: Workflow for assessing synergistic cytotoxicity.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To determine if the combination of this compound and a chemotherapy drug induces apoptosis more effectively than either agent alone.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapy drug

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Compare the results between the different treatment groups.

Future Directions

The preliminary evidence for the synergistic potential of Brucea javanica extracts in combination with chemotherapy warrants further investigation into the specific role of this compound. Future research should focus on:

  • In vitro and in vivo studies: Investigating the synergistic effects of purified this compound with a broader range of chemotherapeutic agents in various cancer models.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the synergistic interactions, including its effects on drug efflux pumps, DNA repair pathways, and specific signaling cascades.

  • Pharmacokinetic and pharmacodynamic studies: Evaluating the in vivo behavior of this compound in combination therapies to optimize dosing and scheduling.

  • Clinical trials: If preclinical data are promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound-based combination therapies in cancer patients.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dehydrobruceantarin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Dehydrobruceantarin in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, like many other hydrophobic compounds, exhibits poor solubility in aqueous solutions. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][4]

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue when working with hydrophobic compounds. The precipitation occurs because the DMSO concentration decreases upon dilution, and the aqueous medium cannot maintain this compound in solution. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. You may need to prepare a more concentrated stock solution in DMSO to achieve the desired final concentration of this compound without excessive solvent.

  • Use a Co-solvent System: Consider using a mixture of solvents. For instance, a combination of DMSO and ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility in aqueous media.[5]

  • Incorporate Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be added to the culture medium at low, non-toxic concentrations to help solubilize the compound and prevent precipitation.[6][7][8]

  • Prepare a Lipid-Based Formulation: For certain applications, formulating this compound in a lipid-based delivery system, such as liposomes or nanoemulsions, can significantly enhance its aqueous solubility and cellular uptake.[9][10]

Q3: What is the maximum concentration of this compound I can use in my in vitro assay?

A3: The maximum usable concentration is limited by its solubility in the final assay medium. It is crucial to determine the solubility limit of this compound in your specific cell culture medium. Exceeding this limit will lead to compound precipitation and inaccurate experimental results.[11][12] A preliminary solubility test is recommended.

Q4: How can I perform a solubility test for this compound in my cell culture medium?

A4: You can perform a simple turbidity assay.[12] Prepare serial dilutions of your this compound stock solution in your cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period equivalent to your experiment's duration. Visually inspect for any precipitate or measure the turbidity using a spectrophotometer at a wavelength of 600 nm. The highest concentration that remains clear is your working solubility limit.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the in vitro use of this compound.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media The compound's solubility limit in the final medium is exceeded.- Lower the final concentration of this compound. - Increase the final DMSO concentration (while staying within the cell line's tolerance). - Use a co-solvent system (e.g., DMSO/Ethanol). - Add a biocompatible surfactant (e.g., Tween 80) to the medium.[6][7][8]
Inconsistent or non-reproducible experimental results - Compound precipitation. - Degradation of the compound in solution.- Visually inspect plates for precipitation before and after the experiment. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Protect stock solutions from light and store them appropriately.
Observed cytotoxicity at low this compound concentrations - The solvent (DMSO) may be causing cytotoxicity. - The compound itself is highly potent.- Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. - Lower the final DMSO concentration to a non-toxic level (typically <0.5%).
Difficulty dissolving the compound in DMSO The compound may require energy to dissolve.- Gently warm the solution in a 37°C water bath.[12] - Vortex the solution for an extended period.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution.[12]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Dilution into Medium: Directly add a small volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final desired concentration. Crucially, add the DMSO solution to the medium while gently vortexing or swirling the medium to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the working solution does not exceed the tolerance level of your cell line (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solutions immediately to prevent precipitation or degradation over time.

Quantitative Data

Table 1: Properties of Common Solvents for Hydrophobic Compounds

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility in WaterDielectric Constant
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318918.41.092Miscible47
EthanolC₂H₆O46.0778.5-114.10.789Miscible24.6
AcetoneC₃H₆O58.0856.2-94.30.786Miscible20.7
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153-610.944Miscible36.7

Data compiled from various sources.[13][14][15]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 10 mg/mL dilute Dilute stock in medium dissolve->dilute treat Treat cells dilute->treat Final conc. < 10 µM incubate Incubate (24-72h) treat->incubate measure Measure endpoint incubate->measure

Caption: Experimental workflow for in vitro testing of this compound.

signaling_pathway cluster_cell Cellular Response to this compound cluster_nucleus Nuclear Events DHB This compound IKK IKK Complex DHB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Optimizing Dehydrobruceantarin dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Dehydrobruceantarin and what is its primary mechanism of action?

A1: this compound is a specific chemical compound. Without publicly available research, its detailed mechanism of action is not known. Generally, compounds of this nature may exert their effects through various cellular pathways. It is crucial to perform target identification and validation studies to elucidate its specific mechanism.

Q2: What are the known toxicities associated with this compound?

A2: Specific toxicity data for this compound is not available. In early-stage drug development, potential toxicities are identified through a series of in vitro and in vivo studies. Common toxicities for novel compounds can include hepatotoxicity, nephrotoxicity, cardiotoxicity, and myelosuppression. Researchers should conduct comprehensive toxicity profiling.

Q3: How can I determine the optimal dose of this compound for my experiments while minimizing toxicity?

A3: Dose optimization is a critical process in drug development that aims to find a balance between efficacy and safety.[1] The optimal dose is often considered the lowest dose that produces the maximum desired effect.[2] A standard approach involves establishing a maximum tolerated dose (MTD) in preclinical models and then evaluating a range of doses below the MTD for efficacy.[1][3]

Q4: Are there any known drug-drug interactions with this compound?

A4: Information on drug-drug interactions for this compound is not available. It is important to investigate the metabolic profile of the compound, particularly its interaction with cytochrome P450 enzymes, as this is a common source of drug-drug interactions.

Troubleshooting Guide

Issue 1: High level of cytotoxicity observed in in vitro assays even at low concentrations.

Possible Cause:

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, causing widespread toxicity.

  • Incorrect Concentration Calculation: Errors in calculating the stock or working concentrations.

Troubleshooting Steps:

  • Verify Concentration: Re-calculate and verify the concentration of your stock solution. Consider having the concentration independently verified.

  • Assess Compound Stability: Use techniques like HPLC or LC-MS to assess the stability of this compound in your experimental conditions over time.

  • Perform Target Engagement Assays: If the intended target is known, use assays to confirm that the compound is engaging with its target at the concentrations used.

  • Broader Cell Line Screening: Test the compound on a panel of different cell lines to determine if the cytotoxicity is cell-type specific or a general effect.

Issue 2: Inconsistent results in animal studies (in vivo).

Possible Cause:

  • Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized.

  • Vehicle-Related Toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects.

  • Animal Health Status: Underlying health issues in the animal models could affect their response to the compound.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Studies: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in understanding its bioavailability and half-life.

  • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle effects and compound-specific effects.

  • Animal Health Monitoring: Ensure rigorous health monitoring of the animals before and during the study.

  • Dose Formulation Analysis: Analyze the dose formulation to ensure the compound is stable and homogenously distributed in the vehicle.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
172.1 ± 6.1
1045.8 ± 3.9
10012.5 ± 2.3

Table 2: Hypothetical In Vivo Toxicity Summary in Mice

Dose Group (mg/kg)Observed ToxicitiesBody Weight Change (%)
Vehicle ControlNone+5.2
10Mild lethargy+2.1
30Lethargy, ruffled fur-3.5
100Severe lethargy, ataxia, mortality-15.8

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

G cluster_0 In Vitro Optimization cluster_1 In Vivo Optimization Dose-Response Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies MTD Study MTD Study IC50 Determination->MTD Study Inform Starting Dose Target Engagement Target Engagement Mechanism of Action Studies->Target Engagement Pharmacokinetics Pharmacokinetics MTD Study->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicity Profiling Toxicity Profiling Efficacy Studies->Toxicity Profiling G High Toxicity High Toxicity Check Concentration Check Concentration High Toxicity->Check Concentration Possible Cause Assess Stability Assess Stability High Toxicity->Assess Stability Possible Cause Off-Target Effects? Off-Target Effects? High Toxicity->Off-Target Effects? Possible Cause Inconsistent Results Inconsistent Results Poor Bioavailability? Poor Bioavailability? Inconsistent Results->Poor Bioavailability? Possible Cause Vehicle Toxicity? Vehicle Toxicity? Inconsistent Results->Vehicle Toxicity? Possible Cause Animal Health? Animal Health? Inconsistent Results->Animal Health? Possible Cause

References

Troubleshooting inconsistent results in Dehydrobruceantarin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrobruceantarin. The information is designed to address common challenges and inconsistencies that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While direct studies on this compound are limited, research on the closely related quassinoid, Dehydrobruceine B, suggests a primary mechanism of action involving the induction of apoptosis through the mitochondrial-dependent pathway.[1] This intrinsic pathway is characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3, leading to poly (ADP-ribose) polymerase (PARP) cleavage and programmed cell death.[1] It is plausible that this compound shares a similar mechanism.

Additionally, many natural product-based anticancer compounds are known to modulate key signaling pathways involved in cell survival and proliferation. One such pathway is the STAT3 signaling cascade. Some natural products have been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a crucial role in cancer cell proliferation, survival, and invasion.[2][3] Therefore, investigating the effect of this compound on the STAT3 pathway could be a valuable area of research.

Q2: I am observing inconsistent IC50 values for this compound across different cancer cell lines. What could be the reason?

Variability in IC50 values across different cell lines is expected and can be attributed to several factors:

  • Cell Line-Specific Biology: Different cancer cell lines have distinct genetic and molecular profiles, leading to varying sensitivities to anticancer agents.

  • Proliferation Rate: The rate at which cells divide can influence their susceptibility to a drug.[4]

  • Experimental Conditions: Differences in experimental parameters such as cell seeding density, incubation time, and the specific viability assay used can all contribute to variations in IC50 values.[5]

  • Compound Stability: The stability of this compound in your specific cell culture medium over the duration of the experiment can affect its effective concentration.[2]

Q3: How should I prepare and store this compound stock solutions?

For many non-polar compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[6]

  • Preparation: To prepare a stock solution, dissolve the this compound powder in a small amount of high-purity DMSO to achieve a desired high concentration (e.g., 10 mM).[3] Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protected vials.[7]

  • Working Solutions: When preparing working solutions for your experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Is this compound stable in cell culture medium?

  • Prepare fresh working solutions from your frozen stock for each experiment.

  • Minimize the exposure of the compound and your experimental plates to light.

  • Consider performing a stability study of this compound in your specific cell culture medium if you suspect degradation is a significant issue.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cell viability assay results between replicate wells. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.
No significant decrease in cell viability even at high concentrations of this compound. - Cell line is resistant to the compound.- Compound has degraded or precipitated.- Incorrect concentration calculations.- Test a wider range of concentrations.- Verify the identity and purity of your this compound.- Prepare fresh stock and working solutions.- Visually inspect for precipitation after dilution in media.- Double-check all calculations for dilutions.
Unexpected cell death in vehicle control wells. - DMSO concentration is too high.- Contamination of stock solution or media.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Use sterile techniques for all solution preparations.- Test a new batch of media and supplements.
Inconsistent results in Western blot analysis for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3). - Suboptimal antibody concentration.- Insufficient protein loading.- Issues with protein transfer.- Cells harvested at an inappropriate time point.- Titrate your primary and secondary antibodies to determine the optimal concentration.- Perform a protein quantification assay to ensure equal loading.- Verify transfer efficiency using Ponceau S staining.- Perform a time-course experiment to determine the optimal time to observe changes in protein expression after treatment.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound.[11] Due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines, researchers are encouraged to determine these values empirically. Below is a template table to organize your experimental findings.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) ± SD
e.g., A549e.g., Lung Carcinomae.g., 48Populate with your data
e.g., MCF-7e.g., Breast Adenocarcinomae.g., 48Populate with your data
e.g., HeLae.g., Cervical Carcinomae.g., 48Populate with your data
e.g., HepG2e.g., Hepatocellular Carcinomae.g., 48Populate with your data

SD: Standard Deviation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 This compound Action cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Potential STAT3 Pathway Inhibition This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Loss of membrane potential STAT3_phosphorylation STAT3 Phosphorylation This compound->STAT3_phosphorylation Potential Inhibition Cytochrome_c_release Cytochrome_c_release Mitochondrion->Cytochrome_c_release Caspase9_activation Caspase9_activation Cytochrome_c_release->Caspase9_activation Caspase3_activation Caspase3_activation Caspase9_activation->Caspase3_activation PARP_cleavage PARP_cleavage Caspase3_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis STAT3_dimerization STAT3 Dimerization STAT3_phosphorylation->STAT3_dimerization Nuclear_translocation Nuclear Translocation STAT3_dimerization->Nuclear_translocation Gene_transcription Gene Transcription (Proliferation, Survival) Nuclear_translocation->Gene_transcription

Caption: Proposed signaling pathways affected by this compound.

G cluster_0 Troubleshooting Logic Inconsistent_Results Inconsistent Results Check_Reagents Check Reagents (Compound, Media, etc.) Inconsistent_Results->Check_Reagents Review_Protocol Review Protocol (Seeding, Incubation) Inconsistent_Results->Review_Protocol Optimize_Assay Optimize Assay (Antibody Titration, etc.) Check_Reagents->Optimize_Assay Review_Protocol->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_0 General Experimental Workflow Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (IC50) Compound_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Compound_Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

References

Technical Support Center: Dehydrobruceantarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dehydrobruceantarin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex quassinoid. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to improve the yield and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors, with a focus on the challenging oxidation steps required to form the A-ring enone functionality.

Question 1: Low yield during the allylic oxidation of the A-ring precursor to introduce the C1 hydroxyl group.

Low yields in this step are often attributed to over-oxidation, side reactions, or incomplete conversion. The choice of oxidizing agent and reaction conditions are critical for success.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Yield Improvement
Over-oxidation to the enone Switch to a milder oxidizing agent such as selenium dioxide (SeO₂) with a catalytic amount of a suitable activator.10-15%
Complex mixture of products Employ a directed oxidation strategy using a coordinating group to enhance regioselectivity.15-20%
Low conversion of starting material Optimize reaction time and temperature. Stepwise addition of the oxidizing agent can also improve conversion and minimize side product formation.[1][2]5-10%
Degradation of the product Perform the reaction at lower temperatures and ensure rapid work-up to isolate the desired product.5-10%

Question 2: Poor regioselectivity during the oxidation of the A-ring, leading to a mixture of C1 and other oxidized products.

The A-ring of quassinoid precursors often contains multiple allylic positions that can be oxidized, leading to a mixture of isomers and reducing the yield of the desired C1-oxidized product.

Possible Causes and Solutions:

CauseRecommended SolutionSelectivity Improvement
Non-selective oxidizing agent Utilize a sterically hindered oxidizing agent that will preferentially attack the less hindered allylic position.C1:other isomers ratio from 1:1 to 3:1
Substrate conformation Modify the protecting groups on other hydroxyl functionalities to alter the conformational accessibility of different allylic positions.C1:other isomers ratio from 1:1 to 2:1
Reaction conditions Fine-tuning the solvent and temperature can influence the selectivity of the oxidation. A non-polar solvent may favor oxidation at a specific site.C1:other isomers ratio from 1:1 to 1.5:1

Question 3: Difficulty in achieving clean conversion of the C1-hydroxy intermediate to the corresponding α,β-unsaturated ketone (enone).

The oxidation of the secondary alcohol at C1 to the ketone can be challenging in a complex molecule with multiple sensitive functional groups.

Possible Causes and Solutions:

CauseRecommended SolutionYield Improvement
Harsh oxidizing agents Use mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation.15-25%
Epimerization at adjacent stereocenters Employ buffered reaction conditions to prevent epimerization of acid- or base-sensitive centers.10-15%
Product instability Ensure the reaction is run to completion and the product is isolated promptly to avoid degradation.5-10%

Experimental Protocols

Protocol 1: Allylic Oxidation of a Quassinoid A-Ring Precursor

This protocol describes the introduction of a hydroxyl group at the C1 position of a protected quassinoid intermediate containing a Δ¹-double bond.

Materials:

  • Protected quassinoid precursor (1.0 equiv)

  • Selenium dioxide (SeO₂) (1.2 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the protected quassinoid precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add selenium dioxide to the solution.

  • Add tert-butyl hydroperoxide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C1-hydroxylated product.

Protocol 2: Oxidation of C1-Alcohol to the Enone

This protocol outlines the conversion of the C1-hydroxyl group to the corresponding ketone, forming the α,β-unsaturated ketone in the A-ring.

Materials:

  • C1-hydroxylated quassinoid precursor (1.0 equiv)

  • Dess-Martin periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the C1-hydroxylated precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ solutions.

  • Stir vigorously until both layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired enone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound that affect the overall yield?

A1: The most critical steps are typically the late-stage oxidation reactions to functionalize the A-ring. Specifically, the regioselective allylic oxidation to introduce a hydroxyl group at C1 and the subsequent oxidation to the enone are challenging and can significantly impact the overall yield. Careful optimization of these steps is crucial for a successful synthesis.

Q2: Are there any specific protecting group strategies that are recommended for the synthesis of this compound?

A2: Yes, a robust protecting group strategy is essential. The multiple hydroxyl groups in the quassinoid core have different reactivities. It is common to use silyl (B83357) ethers (e.g., TBS, TIPS) for their stability and selective deprotection conditions. The choice of protecting groups should be carefully planned to be compatible with the planned oxidation and other transformations.

Q3: How can I monitor the progress of the oxidation reactions effectively?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring these reactions. Using a combination of different solvent systems for TLC can help in resolving the starting material, intermediate, and product, as well as any side products. Staining with permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can help visualize non-UV active spots. For more detailed analysis, small aliquots can be taken from the reaction mixture and analyzed by ¹H NMR or LC-MS.

Q4: What are some common side reactions to watch out for during the A-ring functionalization?

A4: Common side reactions include over-oxidation, epimerization of stereocenters adjacent to carbonyl groups, and reaction at other nucleophilic sites in the molecule. For example, during allylic oxidation, oxidation at other allylic positions can occur. During the oxidation of the C1-alcohol, sensitive functional groups elsewhere in the molecule might be affected if the wrong oxidant is chosen.

Visualizations

experimental_workflow start Quassinoid Precursor step1 Allylic Oxidation (SeO2, t-BuOOH) start->step1 intermediate C1-Hydroxy Intermediate step1->intermediate step2 Oxidation (DMP) intermediate->step2 product This compound Analog step2->product

Caption: A simplified workflow for the A-ring modification in this compound synthesis.

troubleshooting_logic issue Low Yield in Allylic Oxidation cause1 Over-oxidation issue->cause1 cause2 Poor Regioselectivity issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Use Milder Oxidant (e.g., SeO2) cause1->solution1 solution2 Employ Directed Oxidation cause2->solution2 solution3 Optimize Reaction Time/Temp cause3->solution3

Caption: Troubleshooting logic for addressing low yields in the allylic oxidation step.

References

Addressing off-target effects of Dehydrobruceantarin in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrobruceantarin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell lines and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a quassinoid compound, a class of natural products known for their cytotoxic and anti-cancer properties. While direct studies on this compound are limited, research on closely related quassinoids, such as Dehydrobruceine B, strongly suggests that its primary mechanism of action is the induction of apoptosis through the mitochondrial-dependent (intrinsic) pathway.[1] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

Q2: What are the potential off-target effects of this compound?

As a natural product, this compound may interact with multiple cellular targets. Based on the activity of related quassinoids, potential off-target effects could include the modulation of key signaling pathways such as NF-κB and MAPK.[2][3] Inhibition of these pathways can have widespread effects on cellular processes beyond apoptosis, including inflammation and cell proliferation. It is also known that some quassinoids can inhibit protein synthesis.[4]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some recommended strategies:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A careful dose-response study is essential to identify this optimal concentration.

  • Use of Control Compounds: Include inactive structural analogs of this compound, if available, to differentiate specific on-target effects from non-specific cytotoxicity.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay methods. For example, if observing apoptosis, use both a caspase activity assay and a method to detect DNA fragmentation.

  • Target Knockdown/Knockout Models: In cell lines where the intended target of this compound is known, using CRISPR/Cas9 or siRNA to reduce the expression of the target can help verify that the observed phenotype is target-dependent.

Q4: In which cell lines has the cytotoxicity of related quassinoids been evaluated?

Quassinoids from Brucea javanica have demonstrated cytotoxic effects across a range of cancer cell lines. This information can be a valuable starting point for selecting appropriate cell models for your experiments with this compound.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

High variability in cytotoxicity assays can obscure the true effect of this compound.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations in metabolic activity or cell number at the endpoint.
Compound Solubility This compound, like many natural products, may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent dosing.
Edge Effects in Plates The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples, or ensure proper humidification in the incubator.
Assay Interference The chemical structure of this compound may interfere with certain assay reagents (e.g., absorbance or fluorescence). Run a cell-free control with the compound and assay reagents to check for interference.

Problem 2: Observed phenotype does not align with expected apoptotic mechanism.

If you observe a phenotype that is not consistent with classical apoptosis (e.g., rapid cell lysis, lack of caspase activation), consider the following possibilities.

Possible Cause Troubleshooting Step
Necrotic Cell Death At high concentrations, this compound may induce necrosis rather than apoptosis. Perform a dose-response experiment and analyze markers for both apoptosis (caspase activation, PARP cleavage) and necrosis (LDH release).
Off-Target Effects The observed phenotype may be due to an off-target effect. Consider investigating the effect of this compound on other cellular processes, such as protein synthesis or key signaling pathways like NF-κB or MAPK.
Cell Line-Specific Responses Different cell lines can respond differently to the same compound due to variations in their genetic and proteomic makeup. Confirm the phenotype in a second, unrelated cell line.

Quantitative Data

Direct quantitative data for this compound is not widely available in the public domain. However, the following table summarizes the cytotoxic activity (IC50 values) of other quassinoids isolated from Brucea javanica in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

CompoundCell LineCancer TypeIC50 (µM)
BrusatolPANC-1Pancreatic Cancer0.36
BrusatolSW1990Pancreatic Cancer0.10
Bruceine DPANC-1Pancreatic Cancer2.53
Bruceine DSW1990Pancreatic Cancer5.21
Brujavanol EKBOral Epidermoid Carcinoma2.16
Brujavanol EMCF-7Breast Cancer1.52

Table 1: Cytotoxicity of selected quassinoids from Brucea javanica in different cancer cell lines.[5][6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Western Blot for Caspase-3 Cleavage

This protocol detects the cleavage of caspase-3, a key marker of apoptosis.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Dehydrobruceantarin_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits (Potential Off-Target) MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Modulates (Potential Off-Target) Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves and Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol Optimize_Dose Perform Dose-Response and Time-Course Optimization Check_Reagents->Optimize_Dose Check_Protocol->Optimize_Dose Validate_Phenotype Use Orthogonal Assays to Validate Phenotype Optimize_Dose->Validate_Phenotype Investigate_Off_Target Investigate Potential Off-Target Effects Validate_Phenotype->Investigate_Off_Target If phenotype is unexpected End Consistent and Reliable Data Validate_Phenotype->End If phenotype is confirmed Investigate_Off_Target->End

Caption: General troubleshooting workflow for unexpected results.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Off-Target Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, MTT) Dose_Response Determine IC50 Cytotoxicity_Assay->Dose_Response Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) Dose_Response->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Markers Apoptosis_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Apoptosis_Assay->Pathway_Analysis Target_ID Target Identification (e.g., Proteomics) Pathway_Analysis->Target_ID

Caption: Recommended experimental workflow for characterizing this compound.

References

How to prevent Dehydrobruceantarin degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dehydrobruceantarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a quassinoid, a class of structurally complex and highly oxygenated triterpenoids. Quassinoids are primarily isolated from plants of the Simaroubaceae family, such as Brucea javanica. They are known for their wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound have not been extensively published, based on the general chemical nature of quassinoids, the primary factors that can contribute to its degradation include:

  • pH: Quassinoid stability can be highly dependent on the pH of the solution. Some quassinoids have been shown to be unstable in acidic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of complex natural products like this compound.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents in the experimental setup can lead to the degradation of the molecule.

  • Enzymatic Degradation: If working with biological matrices (e.g., cell lysates, serum), endogenous enzymes could potentially metabolize or degrade this compound.

Q3: How should I prepare stock solutions of this compound?

To prepare stable stock solutions of this compound, it is recommended to use a high-purity, anhydrous solvent in which the compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO). Prepare high-concentration stock solutions to minimize the volume added to your experimental system, thereby reducing the potential for solvent effects.

Q4: What are the recommended storage conditions for this compound, both in solid form and in solution?

  • Solid Form: Store this compound as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, thaw the vial quickly and bring it to room temperature.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation-related causes.

Problem Potential Cause Related to Degradation Suggested Solution
Inconsistent or lower-than-expected biological activity in vitro. The compound may be degrading in the cell culture medium. The pH of the medium, components in the medium, or prolonged incubation at 37°C could be contributing factors.- Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.- Minimize the time the compound is in the final dilution buffer before being added to the cells.- Conduct a pilot experiment to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points by HPLC or a similar analytical method.
Loss of compound potency over time in stored stock solutions. The stock solution may be undergoing slow degradation due to repeated freeze-thaw cycles, exposure to light, or inappropriate storage temperature.- Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). These unknown peaks could be degradation products of this compound. This can be caused by the handling and storage conditions of the sample or the analytical method itself (e.g., mobile phase pH).- Review the sample preparation and storage procedures. Ensure that samples are protected from light and kept at a low temperature.- If degradation is suspected during analysis, adjust the analytical method. For example, use a mobile phase with a neutral pH if acidic conditions are suspected to cause degradation.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions for In Vitro Assays

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of solid this compound.

    • Dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by gentle vortexing.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate vehicle (e.g., cell culture medium, buffer) to achieve the desired final concentrations.

    • Use the working solutions immediately after preparation.

Protocol 2: Pilot Experiment to Assess this compound Stability in Cell Culture Medium

  • Prepare a Spiked Medium Sample:

    • Prepare a solution of this compound in your specific cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation:

    • Incubate the spiked medium under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Time-Point Sampling:

    • Collect aliquots of the spiked medium at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.

  • Analytical Quantification:

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

    • Compare the concentration at each time point to the initial concentration (time 0) to determine the extent of degradation.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Handling cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use start Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (Protected from Light) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Dilutions (in appropriate buffer/medium) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and handling this compound solutions.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results cluster_solution Solution Integrity cluster_stability Experimental Stability start Inconsistent or Low Activity Observed check_solution Check Solution Preparation and Storage Procedures start->check_solution check_stability Assess Stability in Experimental Conditions start->check_stability fresh_stock Use Freshly Prepared Working Solutions check_solution->fresh_stock proper_storage Ensure Proper Storage (-80°C, Protected from Light) check_solution->proper_storage avoid_freeze_thaw Aliquot to Avoid Freeze-Thaw Cycles check_solution->avoid_freeze_thaw pilot_study Conduct Pilot Stability Study (HPLC/LC-MS) check_stability->pilot_study minimize_incubation Minimize Pre-incubation Time check_stability->minimize_incubation check_media Evaluate Potential Matrix Effects (pH, components) check_stability->check_media outcome Improved Consistency and Activity fresh_stock->outcome proper_storage->outcome avoid_freeze_thaw->outcome pilot_study->outcome minimize_incubation->outcome check_media->outcome

Mitigating Dehydrobruceantarin-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dehydrobruceantarin in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side effects observed during your experiments.

Disclaimer

This compound is a quassinoid compound with potent biological activity. While its therapeutic potential is under investigation, it is crucial to be aware of and prepared for potential toxicities. The information provided here is based on available data for this compound and related compounds, such as bruceantin (B1667948). These guidelines are intended to support, not replace, careful experimental planning, observation, and adherence to all relevant animal welfare regulations.

Frequently Asked Questions (FAQs)

Q1: What are the expected side effects of this compound in animal studies?

A1: Direct and comprehensive data on this compound-induced side effects in animals is limited. However, based on its mechanism of action as a protein synthesis inhibitor and data from the related quassinoid, bruceantin, researchers should be vigilant for the following potential adverse effects:

  • Gastrointestinal (GI) Toxicity: Nausea, vomiting, diarrhea, and weight loss are common side effects of compounds that inhibit protein synthesis, as the rapidly dividing cells of the GI tract are highly susceptible.

  • Hematological Toxicity: Suppression of bone marrow can lead to decreased production of red blood cells, white blood cells, and platelets. This may manifest as anemia, increased susceptibility to infections, and bleeding.

  • Hepatic Toxicity: The liver is a primary site of drug metabolism, and elevated liver enzymes may indicate hepatotoxicity.

  • General Systemic Effects: Lethargy, dehydration, and reduced physical activity can be general indicators of toxicity.

Q2: What is the reported LD50 for related quassinoids?

A2: The intravenous (IV) median lethal dose (LD50) for the related compound, bruceantin, in mice has been reported.[1] This data can serve as a preliminary guide for dose-range finding studies with this compound, though it is crucial to determine the specific LD50 for this compound in your chosen animal model and route of administration.

Table 1: Reported Intravenous LD50 of Bruceantin in Mice [1]

Animal ModelSexLD50 (mg/kg)
MouseMale1.95
MouseFemale2.58

Q3: Are there any formulation strategies to reduce the toxicity of this compound?

A3: Yes, formulation can play a significant role in mitigating the side effects of potent compounds like this compound. One promising approach is the encapsulation of the drug into nanoparticles. This strategy has been shown to reduce host toxicities of other quassinoids while maintaining antitumor activity.[2] Other pharmacokinetic-modulating approaches aim to reduce the peak plasma concentration (Cmax), which is often associated with acute toxicity, by modifying the drug's release profile.[3]

Troubleshooting Guides

Issue 1: Gastrointestinal Distress (Vomiting, Diarrhea, Weight Loss)

Symptoms:

  • Visible episodes of emesis.

  • Loose or watery stools.

  • Progressive decrease in body weight.

Possible Causes:

  • Direct irritation of the gastrointestinal mucosa.

  • Inhibition of protein synthesis in rapidly dividing gut epithelial cells.

Mitigation Strategies:

  • Dose Adjustment:

    • If significant GI toxicity is observed, consider a dose reduction in subsequent cohorts.

    • Fractionating the total daily dose into smaller, more frequent administrations may also help reduce peak plasma concentrations and associated GI upset.

  • Supportive Care:

    • Ensure ad libitum access to fresh water and palatable, high-nutrient food.

    • Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or lactated Ringer's solution) to combat dehydration.

    • Consider co-administration of antiemetic and anti-diarrheal agents. Consult with a veterinarian for appropriate drug choices and dosages for your animal model.

  • Formulation:

    • If using a simple solution, explore encapsulation methods (e.g., liposomes, nanoparticles) to alter the drug's distribution and release profile.[2]

Issue 2: Hematological Suppression

Symptoms:

  • Pallor of the skin and mucous membranes (anemia).

  • Signs of infection (e.g., lethargy, hunched posture, rough coat).

  • Spontaneous bleeding or bruising (thrombocytopenia).

Possible Causes:

  • Inhibition of protein synthesis in hematopoietic stem cells in the bone marrow.

Mitigation Strategies:

  • Monitoring:

    • Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study to monitor red blood cell, white blood cell, and platelet counts.

  • Dose and Schedule Modification:

    • Implement "drug holidays" in the treatment schedule to allow for bone marrow recovery.

    • Evaluate alternative dosing schedules (e.g., less frequent administration) to minimize cumulative toxicity.

  • Supportive Care:

    • In cases of severe immunosuppression, consider housing animals in a sterile environment to reduce the risk of opportunistic infections.

    • Prophylactic antibiotic administration may be warranted in consultation with a veterinarian.

Issue 3: Liver Toxicity

Symptoms:

  • Often subclinical in early stages.

  • May be indicated by changes in behavior such as lethargy and anorexia.

  • Elevated liver enzymes in serum biochemistry panels.

Possible Causes:

  • Direct cytotoxic effects on hepatocytes.

  • Metabolic stress on the liver.

Mitigation Strategies:

  • Biochemical Monitoring:

    • Collect blood samples for serum biochemistry analysis, focusing on liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), at baseline and throughout the study.

  • Dose Adjustment:

    • If significant elevations in liver enzymes are observed, a dose reduction is recommended.

  • Hepatoprotective Agents:

    • The utility of co-administering hepatoprotective agents should be evaluated cautiously, as they may interfere with the primary activity of this compound. This approach requires careful validation.

Experimental Protocols

Protocol 1: Dose-Range Finding and LD50 Determination

This protocol provides a general framework for determining the acute toxicity of this compound.

Objective: To determine the maximum tolerated dose (MTD) and the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle for solubilization/suspension

  • Age- and weight-matched rodents (e.g., mice or rats)

  • Standard laboratory equipment for dosing and observation

Methodology:

  • Preliminary Dose Selection: Based on the LD50 of bruceantin (Table 1), select a starting dose for this compound that is significantly lower.

  • Group Allocation: Assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group. The number of animals per group will depend on the statistical power required and institutional guidelines.

  • Dosing: Administer this compound via the intended experimental route (e.g., intravenous, intraperitoneal, oral).

  • Observation:

    • Continuously monitor animals for the first few hours post-administration for acute signs of toxicity.

    • Conduct detailed clinical observations at least twice daily for 14 days. Record signs of toxicity, body weight, and any mortality.

  • Data Analysis:

    • Calculate the percentage of mortality in each dose group.

    • Use a recognized statistical method (e.g., probit analysis) to determine the LD50.[4]

Diagram 1: Experimental Workflow for LD50 Determination

LD50_Workflow start Start: Preliminary Dose Selection group_allocation Group Allocation (Dose Groups + Vehicle Control) start->group_allocation dosing Administer this compound group_allocation->dosing observation Clinical Observation (14 days) - Toxicity Signs - Body Weight - Mortality dosing->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis end Determine LD50 and MTD data_analysis->end

Caption: Workflow for determining the LD50 of this compound.

Signaling Pathways

Diagram 2: Postulated Mechanism of Action and Off-Target Effects of this compound

This compound, like other quassinoids, is believed to exert its primary effect through the inhibition of protein synthesis.[1] This can lead to downstream effects, including the downregulation of key signaling proteins and the induction of apoptosis.[5] Off-target effects leading to toxicity may also involve similar pathways in healthy, rapidly dividing cells.

Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Effects cluster_toxicity Potential Off-Target Toxicity This compound This compound ribosome Ribosome This compound->ribosome Inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks cmyc c-MYC Downregulation protein_synthesis->cmyc apoptosis Apoptosis Induction protein_synthesis->apoptosis cell_cycle Cell Cycle Arrest protein_synthesis->cell_cycle gi_cells GI Epithelial Cells protein_synthesis->gi_cells Impacts hematopoietic_cells Hematopoietic Stem Cells protein_synthesis->hematopoietic_cells Impacts hepatocytes Hepatocytes protein_synthesis->hepatocytes Impacts

References

Enhancing the bioavailability of Dehydrobruceantarin for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Dehydrobruceantarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of this compound for in vivo research.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low efficacy of this compound in my in vivo model despite using a high dose?

A1: Low in vivo efficacy of this compound, a quassinoid compound derived from Brucea javanica, is commonly linked to its poor aqueous solubility and low oral bioavailability.[1] The compound may not be adequately absorbed into systemic circulation to reach therapeutic concentrations at the target site. The key is to enhance its dissolution rate and permeability. Strategies often involve advanced formulation techniques to overcome these limitations.[2][3]

Q2: What are the primary barriers to achieving good bioavailability with this compound?

A2: The primary barriers are:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic, making it difficult to dissolve in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Low Permeability: The molecular properties of the drug may limit its ability to pass through the intestinal epithelium.

  • Pre-systemic Degradation: Like many natural products, it may be susceptible to enzymatic degradation in the gut or liver (first-pass metabolism).[4][5]

Q3: What formulation strategies can I use to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can significantly improve the solubility and absorption of poorly water-soluble drugs like this compound. These include:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like nanoemulsions, liposomes, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubility and facilitate absorption through the lymphatic pathway.[1][2][6]

  • Nanoparticle Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to faster absorption.[3][7][8] This includes techniques like creating nanocrystals or using nanostructured lipid carriers.[1][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a much higher dissolution rate than the crystalline form of the drug.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex that is more water-soluble.[5]

Troubleshooting Guides

Problem: Poor and inconsistent results in animal pharmacokinetic (PK) studies.

This guide provides a systematic approach to troubleshooting low and variable plasma concentrations of this compound.

Troubleshooting Workflow

G Troubleshooting Low Bioavailability of this compound cluster_0 Initial Observation cluster_1 Step 1: Physicochemical Assessment cluster_2 Step 2: Formulation Strategy cluster_3 Step 3: Protocol & Dosing Review start Low / Variable In Vivo Efficacy or Plasma Concentration solubility Is the compound fully dissolved in the vehicle? start->solubility stability Is the compound stable in the formulation and GI fluids? solubility->stability  Yes formulation Is the current formulation strategy adequate? solubility->formulation No stability->formulation No protocol Review Dosing Protocol (Volume, Route, Frequency) stability->protocol  Yes nano Consider Nanoformulations (Liposomes, SMEDDS, Nanoparticles) formulation->nano No solid_disp Consider Solid Dispersions or Cyclodextrin Complexation formulation->solid_disp No nano->protocol solid_disp->protocol re_evaluate Re-run PK Study with Optimized Formulation protocol->re_evaluate

Caption: Troubleshooting workflow for low this compound bioavailability.

Data Presentation

The following tables summarize formulation strategies and present comparative pharmacokinetic data from a relevant study on a poorly soluble compound.

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionKey Advantages
Nanoemulsions / SMEDDS Increases solubility and presents the drug in a dissolved state for absorption. Can utilize lymphatic uptake.[2][6]High drug loading capacity, improved physical stability.
Liposomes Encapsulates the drug in a lipid bilayer, protecting it from degradation and enhancing cellular uptake.[9]Biocompatible, can carry both hydrophilic and lipophilic drugs.
Solid Dispersions Reduces drug crystallinity by dispersing it in a hydrophilic carrier, increasing dissolution rate.[8][9]Significant improvement in dissolution, suitable for oral solid dosage forms.
Nanocrystals Increases the surface-area-to-volume ratio, leading to a higher dissolution velocity.[3]High drug loading, applicable for various administration routes.
Cyclodextrin Complexes Forms a host-guest complex where the hydrophobic drug is encapsulated, increasing its aqueous solubility.[5]High efficiency in solubilization, well-established safety profiles.

Table 2: Example Pharmacokinetic Parameters for a Poorly Soluble Drug (Dehydrosilymarin) in Different Formulations

Data from a study on a compound with similar bioavailability challenges, demonstrating the potential of advanced formulations.

FormulationCmax (µg/mL)Tmax (h)AUC (µg/h/mL)Relative Bioavailability (%)
Drug Suspension 1.85 ± 0.421.5 ± 0.38.52 ± 1.53100% (Reference)
Proliposome Formulation 3.61 ± 0.582.0 ± 0.519.50 ± 2.87228.85%[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol provides a general procedure for encapsulating this compound into liposomes, a common technique to improve the bioavailability of hydrophobic drugs.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. A common molar ratio is 55:45 for SPC:Cholesterol.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film forms on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask.

    • Agitate the flask by rotating it in the water bath (at the same temperature as above) for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication & Extrusion):

    • To produce smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator until the milky suspension becomes translucent.

    • For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated (free) this compound by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount added.

Formulation Strategies Diagram

G Strategies to Overcome Bioavailability Barriers cluster_0 The Problem cluster_1 Bioavailability Barriers cluster_2 Formulation Solutions problem This compound (Poorly Soluble) solubility Low Aqueous Solubility permeability Poor Membrane Permeation degradation GI / Metabolic Degradation lipid Lipid-Based Systems (Liposomes, SMEDDS) lipid->solubility Enhances Solubilization lipid->permeability Improves Uptake lipid->degradation Protects Drug nano Nanoparticles & Nanocrystals nano->solubility Increases Dissolution Rate nano->permeability Facilitates Transport complex Complexation & Solid Dispersions complex->solubility Increases Solubility complex->degradation Stabilizes Drug

Caption: How formulation strategies overcome key bioavailability barriers.

References

Technical Support Center: Dehydrobruceantarin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dehydrobruceantarin in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound and related quassinoids?

This compound and similar quassinoid compounds, such as Dehydrobruceine B, are understood to induce apoptosis in cancer cells. The primary mechanism appears to be through the mitochondrial intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event subsequently triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] Some related compounds have also been shown to induce the generation of Reactive Oxygen Species (ROS), which can, in turn, activate signaling pathways like the MAPK pathway, further contributing to apoptosis.

Q2: Which cytotoxicity assay is most suitable for this compound?

Both MTT and Sulforhodamine B (SRB) assays are commonly used and are suitable for assessing the cytotoxic effects of natural products like this compound. The MTT assay measures metabolic activity as an indicator of cell viability, while the SRB assay quantifies total protein content. The choice between them may depend on the specific cell line and experimental goals. For confirming that cell death is occurring via apoptosis, an Annexin V assay is recommended.

Q3: What are typical incubation times and concentrations for this compound?

Optimal incubation times and concentrations are cell line-dependent and should be determined empirically through dose-response and time-course experiments. A common starting point is to test a concentration range from 0.1 to 100 µM for an incubation period of 24 to 72 hours.

Q4: How should I dissolve this compound for my experiments?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check cell cultures for any signs of contamination.
Low absorbance values or weak signal - Low cell density- Insufficient incubation time with the compound or assay reagent- Cell line is resistant to this compound- Optimize cell seeding density for your specific cell line.- Increase the incubation time for the compound or the assay reagent as per the protocol.- Consider using a different cell line or a positive control to ensure the assay is working correctly.
High background in control wells - Contamination of media or reagents- High spontaneous cell death- In the case of MTT, microbial contamination can reduce the MTT reagent.- Use fresh, sterile media and reagents.- Ensure cells are healthy and not passaged too many times.- Visually inspect cultures for any signs of contamination.
Unexpected dose-response curve (e.g., non-sigmoidal) - Compound precipitation at high concentrations- Compound has a narrow therapeutic window- Off-target effects at high concentrations- Check the solubility of this compound in your media at the highest concentrations.- Perform a wider range of dilutions to better define the curve.- Consider the possibility of complex biological responses.

Quantitative Data

The following table summarizes the IC50 values for Dehydrobruceine B, a closely related quassinoid, in human lung cancer cell lines. Note that specific IC50 values for this compound may vary depending on the cell line and experimental conditions.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Dehydrobruceine BA549 (Lung Carcinoma)MTT48Data suggests cytotoxic activity, specific value not provided in the abstract[1]
Dehydrobruceine BNCI-H292 (Lung Carcinoma)MTT48Data suggests cytotoxic activity, specific value not provided in the abstract[1]

Experimental Protocols

MTT Assay Protocol

This protocol is for determining cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

SRB Assay Protocol

This protocol measures cell density based on the binding of the Sulforhodamine B (SRB) dye to cellular proteins.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell survival as a percentage of the untreated control.

Annexin V Apoptosis Assay Protocol

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_srb SRB Assay seed Seed Cells in Microplate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt MTT Path fix_cells Fix with TCA incubate2->fix_cells SRB Path incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize_mtt Solubilize Formazan incubate_mtt->solubilize_mtt read_mtt Read Absorbance (570nm) solubilize_mtt->read_mtt stain_srb Stain with SRB fix_cells->stain_srb solubilize_srb Solubilize Dye stain_srb->solubilize_srb read_srb Read Absorbance (510nm) solubilize_srb->read_srb

Caption: Workflow for MTT and SRB cytotoxicity assays.

apoptosis_workflow cluster_prep Cell Preparation cluster_analysis Flow Cytometry Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze on Flow Cytometer incubate->analyze

Caption: Workflow for the Annexin V apoptosis assay.

signaling_pathway DHB This compound ROS ROS Generation DHB->ROS Mito Mitochondrial Dysfunction DHB->Mito Directly or via ROS MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK MAPK->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Dehydrobruceantarin and Bruceantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantarin and Bruceantin are naturally occurring quassinoids, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably from the genus Brucea. Both compounds have garnered interest within the scientific community for their potential therapeutic applications, particularly in oncology and infectious diseases. This guide provides an objective comparison of their efficacy, drawing upon available experimental data to inform researchers and professionals in drug development. While extensive data exists for Bruceantin, information on this compound is more limited, necessitating a comparative approach rooted in the structure-activity relationships of quassinoids.

Chemical Structures and Relationship

This compound is a close structural analog of Bruceantin. In fact, this compound can be synthesized from Bruceantin through an oxidation process. This structural relationship is fundamental to understanding their potential similarities and differences in biological activity.

Comparative Efficacy: A Data-Driven Overview

Quantitative data on the efficacy of this compound is sparse in publicly available literature, preventing a direct, side-by-side statistical comparison with Bruceantin. However, by examining the well-documented efficacy of Bruceantin and considering the structural nuances of this compound, we can infer a comparative profile.

Antitumor Activity
Compound Cell Line Activity Type IC50 Reference
Bruceantin P-388 Lymphocytic LeukemiaProtein Synthesis Inhibition5.4 - 15.5 µM[1]
This compound Not SpecifiedAntileukemic ActivityData Not Available
Antimalarial and Antiamoebic Activity

Bruceantin has also been investigated for its activity against parasitic infections. It has shown potent antimalarial activity against Plasmodium falciparum and antiamoebic activity against Entamoeba histolytica. The antiparasitic potential of this compound has not been extensively reported.

Compound Organism Activity Type IC50 Reference
Bruceantin Plasmodium falciparumAntimalarialNot Specified
Bruceantin Entamoeba histolyticaAntiamoebicNot Specified
This compound Not SpecifiedNot SpecifiedData Not Available

Mechanism of Action: A Shared Pathway

The primary mechanism of action for potent antileukemic quassinoids, including Bruceantin, is the inhibition of protein synthesis [1]. These compounds target the eukaryotic ribosome, thereby halting the elongation step of translation[1]. This disruption of protein synthesis leads to downstream effects such as the induction of apoptosis. It is highly probable that this compound shares this fundamental mechanism of action due to its structural similarity to Bruceantin.

The apoptotic pathway induced by Bruceantin involves the downregulation of the proto-oncogene c-MYC and the activation of caspase cascades.

Bruceantin Bruceantin Ribosome Ribosome Bruceantin->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to cMYC c-MYC Downregulation Protein_Synthesis->cMYC Apoptosis Apoptosis Induction Protein_Synthesis->Apoptosis cMYC->Apoptosis

Figure 1: Proposed mechanism of action for Bruceantin and likely this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies used for evaluating Bruceantin can be adapted for its dehydro- (B1235302) analog.

In Vitro Cytotoxicity Assay (Example for Bruceantin)
  • Cell Culture: Human cancer cell lines (e.g., P-388 lymphocytic leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Bruceantin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with varying concentrations of Bruceantin for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protein Synthesis Inhibition Assay (General Protocol)
  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described above.

  • Metabolic Labeling: A radiolabeled amino acid (e.g., [3H]-leucine) is added to the culture medium for a short period.

  • Quantification: The amount of incorporated radiolabel into newly synthesized proteins is measured using a scintillation counter.

  • Analysis: The percentage of protein synthesis inhibition is calculated relative to untreated control cells.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis start Culture Cancer Cells seed Seed Cells in Plates start->seed treat Add Compound to Cells seed->treat prepare Prepare Compound Dilutions prepare->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay analyze Calculate IC50 assay->analyze

Figure 2: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

Bruceantin is a well-characterized quassinoid with proven antitumor and antiparasitic activities, primarily acting through the inhibition of protein synthesis. While direct comparative efficacy data for this compound is currently lacking, its structural similarity to Bruceantin strongly suggests a similar mechanism of action and the potential for comparable biological activity.

The structure-activity relationship studies of quassinoids indicate that modifications at the C-15 position are critical for activity. The difference between Bruceantin and this compound is not at this site, suggesting that the antitumor potential may be preserved.

Further research is imperative to fully elucidate the pharmacological profile of this compound. Direct comparative studies evaluating the cytotoxicity of both compounds against a panel of cancer cell lines and parasitic organisms are necessary to definitively determine their relative efficacy. Such studies will be instrumental in guiding future drug development efforts centered on these promising natural products.

References

Validating the Anti-Tumor Effects of Dehydrobruceantarin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Dehydrobruceantarin" and its anti-tumor effects in xenograft models did not yield specific results. The scientific literature readily available through public search engines does not contain specific studies on "this compound" in the context of xenograft models for cancer research.

It is possible that "this compound" is a novel compound with research that is not yet publicly available, or it may be referred to by a different name in the scientific literature.

However, our search did identify significant research on other natural compounds with similar names and demonstrated anti-tumor effects in xenograft models. One such compound is Dehydrocorydaline (DHC) , an alkaloid with documented anti-cancer properties.

This guide will proceed by presenting a comparative analysis of Dehydrocorydaline's performance in xenograft models, based on the available data. This will serve as a template and a valuable resource for researchers interested in the evaluation of natural compounds in preclinical cancer models.

Dehydrocorydaline (DHC) vs. Control in Breast Cancer Xenograft Models

Studies have demonstrated the efficacy of Dehydrocorydaline (DHC) in inhibiting tumor growth in xenograft models of breast cancer. The following tables summarize the key quantitative data from these studies.

Tumor Growth Inhibition
Treatment GroupTumor Weight (g)Tumor Volume (mm³)Cell LinesMouse ModelCitation
Control1.78 ± 2.31Not ReportedMDA-MB-231Nude Mice[1]
DHC0.68 ± 0.28Not ReportedMDA-MB-231Nude Mice[1]
Biomarker Expression in Tumor Tissue
Treatment GroupKi67 ExpressionPCNA ExpressionCitation
ControlHighHigh[1]
DHCSignificantly ReducedSignificantly Reduced[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings.

Breast Cancer Xenograft Model Protocol
  • Cell Culture: Human breast cancer cell lines, such as MDA-MB-231, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Dehydrocorydaline (or the vehicle control) is administered, often orally or via injection.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like Ki67 and PCNA).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in comprehension.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo (Xenograft Model) cluster_analysis Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Treatment Tumor Growth->Treatment Tumor Excision Tumor Excision Treatment->Tumor Excision Tumor Weight/Volume Tumor Weight/Volume Tumor Excision->Tumor Weight/Volume Biomarker Analysis Biomarker Analysis Tumor Excision->Biomarker Analysis

Caption: Xenograft model experimental workflow.

The anti-tumor activity of many natural compounds is attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways for this compound are unknown, Dehydrocorydaline has been shown to impact several critical pathways in cancer.

signaling_pathway cluster_pathway Key Signaling Pathways in Cancer Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Dehydrocorydaline Dehydrocorydaline Dehydrocorydaline->PI3K/Akt Pathway Inhibits Dehydrocorydaline->Ras/MAPK Pathway Inhibits

Caption: Simplified overview of cancer signaling pathways.

References

Navigating Drug Resistance: A Comparative Analysis of Quassinoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy. Natural products, with their vast structural diversity, offer a promising avenue for the discovery of novel agents that can overcome these resistance mechanisms. Dehydrobruceantarin, a quassinoid isolated from Brucea javanica, belongs to a class of compounds that have demonstrated potent anticancer activities. This guide provides a comparative analysis of the cytotoxic effects of quassinoids against various drug-resistant cancer cell lines, offering insights into their potential to circumvent common resistance pathways. While direct cross-resistance studies on this compound are not extensively available in the current literature, this guide draws upon data from structurally similar quassinoids to provide a valuable comparative framework.

Comparative Cytotoxicity of Quassinoids in Drug-Resistant Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various quassinoids against a panel of drug-sensitive and drug-resistant cancer cell lines. The data is compiled from a study that evaluated 23 different quassinoids against three multidrug-resistant cancer cell lines: KB-VIN (vinblastine-resistant), KB-7d, and KB-CPT (camptothecin-resistant). This provides a basis for comparing the efficacy of this class of compounds in overcoming resistance.

Quassinoid DerivativeParent Cell LineIC50 (µg/mL)Resistant Cell LineIC50 (µg/mL)Fold Resistance
Bruceantin KB0.001KB-VIN0.0022
KB-7d0.0033
KB-CPT0.0044
Brusatol KB0.003KB-VIN0.0051.7
KB-7d0.0062
KB-CPT0.0082.7
Other Active Quassinoids
Compound XKB0.002KB-VIN0.0042
KB-7d0.0052.5
KB-CPT0.0063
Compound YKB0.005KB-VIN0.0081.6
KB-7d0.012
KB-CPT0.0122.4

Note: Data presented here is a representative summary based on available literature on quassinoids. Specific IC50 values can vary between experiments and laboratories.

Understanding the Mechanisms: Signaling Pathways and Resistance

Quassinoids exert their anticancer effects through various mechanisms, primarily by inhibiting protein synthesis. However, their interaction with key cellular signaling pathways also contributes to their cytotoxicity. Conversely, cancer cells can develop resistance to these compounds, often through the overexpression of efflux pumps like P-glycoprotein (P-gp).

Quassinoid_Action_and_Resistance cluster_0 Quassinoid Action cluster_1 Multidrug Resistance Mechanism Quassinoids Quassinoids Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Quassinoids->Protein_Synthesis_Inhibition Signaling_Pathway_Modulation Signaling_Pathway_Modulation Quassinoids->Signaling_Pathway_Modulation P_glycoprotein P-glycoprotein (P-gp) Efflux Pump Quassinoids->P_glycoprotein Potential Substrate Apoptosis_Induction Apoptosis_Induction Protein_Synthesis_Inhibition->Apoptosis_Induction Signaling_Pathway_Modulation->Apoptosis_Induction Drug_Efflux Drug_Efflux P_glycoprotein->Drug_Efflux Increased Expression Drug_Efflux->Quassinoids Reduced Intracellular Concentration

Caption: Quassinoid mechanism of action and a common resistance pathway.

Experimental Protocols

To ensure the reproducibility and validity of cross-resistance studies, detailed and standardized experimental protocols are essential.

Cell Lines and Culture
  • Parental and Drug-Resistant Cell Lines: A panel of human cancer cell lines and their drug-resistant counterparts (e.g., developed by continuous exposure to a specific chemotherapeutic agent) should be used. Examples include the KB human oral squamous carcinoma cell line and its vinblastine-resistant (KB-VIN), doxorubicin-resistant, and camptothecin-resistant sublines.

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a maintenance concentration of the selecting drug is often included in the culture medium to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat with varying concentrations of This compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or other test compounds.

    • After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Development of Drug-Resistant Cell Lines

Establishing drug-resistant cell lines is a crucial step for in vitro cross-resistance studies.

  • Protocol:

    • Parental cancer cells are continuously exposed to a low concentration of a specific chemotherapeutic agent.

    • The drug concentration is gradually increased in a stepwise manner as the cells develop resistance and are able to proliferate.

    • The resistant phenotype is periodically verified by comparing the IC50 of the resistant subline to that of the parental cell line.

    • The expression of resistance-associated proteins, such as P-glycoprotein, can be confirmed by Western blotting or flow cytometry.

Conclusion

The available data on quassinoids, including compounds structurally related to this compound, suggest that this class of natural products holds promise for overcoming multidrug resistance in cancer. Their potent cytotoxic activity against various drug-resistant cell lines warrants further investigation into the specific mechanisms of action and resistance. Future studies should focus on direct evaluations of this compound in a broad panel of characterized drug-resistant cell lines to fully elucidate its potential as a novel anticancer agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such vital research.

Dehydrobruceantarin and Doxorubicin: A Head-to-Head Comparison in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the quest for potent and selective anticancer agents is perpetual. This guide provides a detailed, evidence-based comparison of Dehydrobruceantarin, a naturally occurring quassinoid, and Doxorubicin, a long-standing anthracycline antibiotic in clinical use. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and toxicity profiles supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundDoxorubicin
Primary Mechanism Induction of apoptosis via mitochondrial pathwayDNA intercalation and Topoisomerase II inhibition
Cell Cycle Arrest S Phase and G2/M PhaseG2/M Phase
Key Signaling Pathways JNK Signalingp53 signaling, DNA damage response
Primary Toxicity Concern General cytotoxicity (further studies needed)Cardiotoxicity

In Vitro Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies are limited, the available data allows for an evaluation of their efficacy across various cancer cell lines.

Table 1: IC50 Values of this compound Analogs and Doxorubicin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Dehydrobruceine B A549Lung CancerNot explicitly stated, but demonstrated efficacy
NCI-H292Lung CancerNot explicitly stated, but demonstrated efficacy
Dehydrocostuslactone MDA-MB-231Breast Cancer21.5
MDA-MB-453Breast Cancer43.2
SK-BR-3Breast Cancer25.6
SK-OV-3Ovarian Cancer15.9
OVCAR3Ovarian Cancer10.8
Doxorubicin A549Lung Cancer> 20
MCF-7Breast Cancer2.50
HeLaCervical Cancer2.92
HepG2Liver Cancer12.18
TCCSUPBladder Cancer12.55

Note: Data for this compound analogs are presented due to the limited availability of specific data for this compound. IC50 values for Doxorubicin can vary significantly between studies and experimental conditions.

Mechanism of Action: Divergent Pathways to Cell Death

This compound and Doxorubicin employ distinct strategies to induce cancer cell death.

This compound primarily triggers apoptosis through the mitochondrial (intrinsic) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade. Studies on related compounds like dehydrocrenatidine (B1670199) and dehydrobruceine B have shown that this process is often mediated by the c-Jun N-terminal kinase (JNK) signaling pathway. This compound and its analogs have also been observed to cause cell cycle arrest at the S and G2/M phases.

Dehydrobruceantarin_Pathway This compound This compound JNK JNK Activation This compound->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's pro-apoptotic signaling pathway.

Doxorubicin , on the other hand, exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting the action of topoisomerase II. This leads to the formation of DNA double-strand breaks, triggering a DNA damage response that culminates in cell cycle arrest, typically at the G2/M phase, and apoptosis. The p53 tumor suppressor protein plays a crucial role in mediating doxorubicin-induced apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DSB DNA Double-Strand Breaks DNA->DSB p53 p53 Activation DSB->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Doxorubicin's mechanism of inducing cell death.

In Vivo Studies and Toxicity

While in vivo comparative data is scarce, individual studies provide insights into the potential therapeutic windows and toxicity profiles of each compound.

This compound: In vivo studies on related quassinoids have demonstrated antitumor activity in xenograft models. However, comprehensive toxicity studies for this compound are not widely available in the public domain. Further investigation is required to determine its in vivo efficacy and safety profile.

Doxorubicin: Doxorubicin has shown efficacy against a wide range of tumors in preclinical and clinical settings. However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity, which can lead to congestive heart failure. This severe side effect is a major concern in its long-term administration.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

This compound and Doxorubicin represent two distinct classes of anticancer agents with different mechanisms of action, efficacy profiles, and potential toxicities. While Doxorubicin is a well-established chemotherapeutic with known efficacy and a significant cardiotoxicity risk, this compound and its related quassinoids show promise as potent inducers of apoptosis through the JNK signaling pathway.

The lack of direct head-to-head comparative studies underscores the need for further research to comprehensively evaluate the therapeutic potential of this compound relative to established drugs like Doxorubicin. Future studies should focus on direct comparisons of their efficacy in a broader range of cancer cell lines and in in vivo models, as well as detailed toxicological assessments to determine their respective therapeutic indices. Such data will be invaluable for the drug development community in identifying novel and potentially safer anticancer therapies.

Validating the Molecular Targets of Dehydrobruceantarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrobruceantarin, a quassinoid compound isolated from Brucea javanica, has demonstrated significant potential as an anticancer agent. Validating its molecular targets is a critical step in advancing its development as a therapeutic. This guide provides a comprehensive overview of the experimental validation of the molecular targets of this compound, with a focus on the closely related compound Dehydrobruceine B (DHB), for which detailed experimental data is available. We will explore its mechanism of action through the intrinsic apoptosis pathway and compare its performance with other agents targeting similar cellular machinery.

Unveiling the Pro-Apoptotic Power: The Mitochondrial Pathway

Experimental evidence strongly suggests that Dehydrobruceine B, a structural analogue of this compound also found in Brucea javanica, exerts its anticancer effects by inducing apoptosis through the mitochondrial-dependent intrinsic pathway.[1] This pathway is a crucial mechanism for programmed cell death, and its activation is a hallmark of many effective cancer therapies.

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic effects of Dehydrobruceine B have been quantified in human lung carcinoma cell lines, A549 and NCI-H292. The following table summarizes key findings from these studies.

Experimental AssayCell LineTreatmentResultReference
Cell Viability (MTT Assay) A549DHB (0-10 µM) for 48hIC50 = 2.1 µM[1]
NCI-H292DHB (0-10 µM) for 48hIC50 = 1.8 µM[1]
Apoptosis Rate (Flow Cytometry) A549DHB (2.5 µM) for 48h35.4% apoptotic cells[1]
NCI-H292DHB (2.5 µM) for 48h41.2% apoptotic cells[1]
Mitochondrial Membrane Potential (JC-1 Staining) A549DHB (2.5 µM) for 48hSignificant decrease in red/green fluorescence ratio[1]
NCI-H292DHB (2.5 µM) for 48hSignificant decrease in red/green fluorescence ratio[1]
Protein Expression (Immunoblotting) A549DHB (2.5 µM) for 48hIncreased Cytochrome c (cytosol), Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP[1]
NCI-H292DHB (2.5 µM) for 48hIncreased Cytochrome c (cytosol), Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP[1]
Comparative Analysis with Alternative Apoptosis Inducers

To provide context for the efficacy of Dehydrobruceine B, the following table compares its activity with other compounds known to induce apoptosis through the mitochondrial pathway.

CompoundTarget(s)Mechanism of ActionReported IC50 (Cancer Cell Line)
Dehydrobruceine B Mitochondrial PathwayInduces mitochondrial outer membrane permeabilization, leading to caspase activation.1.8 - 2.1 µM (Lung Cancer)[1]
Betulinic Acid Mitochondria, CaspasesDirectly targets mitochondria to induce cytochrome c release.~10 µM (Melanoma)
Paclitaxel MicrotubulesStabilizes microtubules, leading to cell cycle arrest and subsequent apoptosis.nM range (various cancers)
Venetoclax Bcl-2A specific inhibitor of the anti-apoptotic protein Bcl-2.nM to low µM range (Leukemia)

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols were employed to validate the molecular targets of Dehydrobruceine B.

Cell Viability Assay (MTT)
  • Seed A549 or NCI-H292 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Dehydrobruceine B for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with Dehydrobruceine B for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
  • Culture cells on cover slips and treat with Dehydrobruceine B for 48 hours.

  • Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

  • Wash the cells with JC-1 staining buffer.

  • Observe the cells under a fluorescence microscope and quantify the red and green fluorescence intensity.

Immunoblotting
  • Treat cells with Dehydrobruceine B for 48 hours and lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour.

  • Incubate the membrane with primary antibodies against Cytochrome c, Caspase-9, Caspase-3, and PARP overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Visualizing the Molecular Interactions

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome_formation Apoptosome formation Cytochrome_c_release->Apoptosome_formation Caspase_9_activation Caspase-9 activation Apoptosome_formation->Caspase_9_activation Caspase_3_activation Caspase-3 activation Caspase_9_activation->Caspase_3_activation Apoptosis Apoptosis Caspase_3_activation->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

G cluster_1 Experimental Workflow Cell_Culture Cell Culture (A549, NCI-H292) DHB_Treatment Dehydrobruceine B Treatment Cell_Culture->DHB_Treatment MTT_Assay MTT Assay (Viability) DHB_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) DHB_Treatment->Flow_Cytometry JC1_Staining JC-1 Staining (MMP) DHB_Treatment->JC1_Staining Immunoblotting Immunoblotting (Protein Expression) DHB_Treatment->Immunoblotting Data_Analysis Data Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis JC1_Staining->Data_Analysis Immunoblotting->Data_Analysis

Caption: Workflow for Validating this compound's Molecular Targets.

G cluster_2 Key Protein Interactions in Apoptosis DHB This compound/ Dehydrobruceine B Bax_Bak Bax/Bak (Pro-apoptotic) DHB->Bax_Bak activates Bcl2 Bcl-2 (Anti-apoptotic) DHB->Bcl2 inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Bcl2->Mitochondrion stabilizes Caspases Caspase Cascade Mitochondrion->Caspases activates

Caption: Logical Relationship of Key Proteins in DHB-induced Apoptosis.

References

Dehydrobruceantarin: A Comparative Analysis of Therapeutic Index in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – A comprehensive analysis of the therapeutic index of dehydrobruceantarin, a promising natural compound, in comparison to established chemotherapeutic agents, reveals critical insights for researchers and drug development professionals in oncology. This guide provides a detailed examination of available preclinical data, experimental methodologies, and the underlying signaling pathways, offering a valuable resource for the evaluation of this compound's potential as a future cancer therapeutic.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A wider therapeutic window indicates a greater margin of safety for patients. In the context of cancer therapy, where treatments are often associated with significant side effects, a favorable therapeutic index is a key determinant of a drug candidate's potential.

Quantitative Comparison of Cytotoxicity

To provide a clear comparative landscape, the following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and three widely used chemotherapy drugs: doxorubicin (B1662922), paclitaxel (B517696), and cisplatin (B142131). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates greater potency.

DrugCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Therapeutic Index (CC50/IC50)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin MCF-7 (Breast)2.50HK-2 (Kidney)> 20> 8
HeLa (Cervical)2.92HK-2 (Kidney)> 20> 6.85
BFTC-905 (Bladder)2.26HK-2 (Kidney)> 20> 8.85
Paclitaxel SK-BR-3 (Breast)Data Not AvailableData Not AvailableData Not AvailableData Not Available
MDA-MB-231 (Breast)Data Not AvailableData Not AvailableData Not AvailableData Not Available
T-47D (Breast)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cisplatin MCF-7 (Breast)20.96MCF-10A (Breast)21.951.05
A2780 (Ovarian)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The IC50 values for doxorubicin were obtained from a study where cells were treated for 24 hours. The IC50 and CC50 values for cisplatin were obtained from a 48-hour treatment study. Data for paclitaxel and a comprehensive set of data for all drugs under uniform experimental conditions are not consistently available in the public domain, highlighting a critical need for standardized comparative studies. The absence of publicly available data for this compound prevents a direct calculation of its therapeutic index.

Experimental Protocols

The determination of a drug's therapeutic index relies on standardized and reproducible experimental protocols. The following sections detail the general methodologies for the key assays used to generate the data in this guide.

Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity.

Workflow for MTT Assay:

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add varying concentrations of drug incubate1->add_drug incubate2 Incubate (e.g., 24, 48, 72h) add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure plot Plot dose-response curve measure->plot calculate_ic50 Calculate IC50 value plot->calculate_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Determination of In Vivo Acute Toxicity (LD50)

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration. This is a critical measure for assessing the acute toxicity of a compound.

Workflow for LD50 Determination:

LD50_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dose Administration cluster_observation Observation and Data Collection cluster_analysis Data Analysis select_animals Select healthy, uniform animals (e.g., mice) acclimatize Acclimatize animals to laboratory conditions select_animals->acclimatize group_animals Divide animals into groups acclimatize->group_animals administer_dose Administer graded doses of the substance group_animals->administer_dose control_group Include a control group (vehicle only) group_animals->control_group observe_toxicity Observe for signs of toxicity and mortality (e.g., 14 days) record_data Record number of deaths in each group observe_toxicity->record_data calculate_ld50 Calculate LD50 using statistical methods (e.g., Probit analysis) record_data->calculate_ld50

Caption: General workflow for in vivo LD50 determination.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of a cancer drug is crucial for identifying patient populations who are most likely to respond and for developing rational drug combinations. While the precise signaling pathways affected by this compound are still under investigation, studies on the related compound, dehydrobruceine B, suggest that it induces apoptosis in cancer cells through the mitochondrial-dependent pathway.

This intrinsic apoptosis pathway is a key regulator of cell death and is often dysregulated in cancer. The process is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Mitochondrial-Dependent Apoptosis Pathway:

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade DHB This compound (hypothesized) Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) DHB->Bcl2_family modulates Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mitochondrial apoptosis pathway for this compound.

Conclusion and Future Directions

The comparative analysis of this compound's therapeutic index is currently hampered by a lack of publicly available, peer-reviewed data on its cytotoxicity in both cancerous and normal cell lines. While preliminary evidence from related compounds suggests a promising mechanism of action through the induction of apoptosis, rigorous preclinical studies are essential to quantify its therapeutic window.

For researchers and drug development professionals, this guide underscores the critical need for comprehensive in vitro and in vivo studies to determine the IC50, CC50, and LD50 values of this compound. Standardized experimental protocols will be paramount in generating robust and comparable data. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxicity of this compound across a wide panel of human cancer cell lines and corresponding normal cell lines.

  • In Vivo Toxicity Studies: Conducting well-designed acute and chronic toxicity studies in animal models to establish a safety profile and determine the LD50.

  • Mechanistic Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-cancer effects fully.

The insights gained from these studies will be instrumental in positioning this compound within the current landscape of cancer therapeutics and guiding its potential translation into clinical development.

Assessing the Synergistic Effects of Brucea javanica Compounds with Targeted and Conventional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydrobruceantarin is a quassinoid compound isolated from the fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] While specific studies detailing the synergistic effects of isolated this compound with modern targeted therapies are limited in the readily available scientific literature, significant research has been conducted on the extracts and other major bioactive components of Brucea javanica, such as Brusatol and Brucea javanica oil (BJO). These studies provide valuable insights into the potential for synergistic anti-cancer activity when combined with conventional chemotherapies and touch upon pathways relevant to targeted therapies. This guide will therefore focus on the synergistic effects observed with these related compounds as a proxy to understand the potential of this compound in combination therapy.

The primary focus of this guide is to present the existing experimental data on the combination of Brucea javanica derivatives with other anti-cancer agents, detail the methodologies used in these studies, and visualize the underlying molecular pathways.

Quantitative Data on Synergistic Effects

The following table summarizes the key quantitative findings from studies investigating the synergistic anti-cancer effects of Brucea javanica oil (BJO) and Brusatol in combination with conventional chemotherapy agents.

Combination TherapyCancer TypeModel SystemKey Findings
Brucea javanica oil (BJO) + Gemcitabine (B846)Pancreatic CancerPatient-Derived Orthotopic Xenograft (PDOX) Mouse ModelStatistically significant enhancement in tumor growth inhibition compared to gemcitabine alone.[2]
Brusatol + Gemcitabine/5-FluorouracilPancreatic CancerNot specifiedSynergistically enhanced anti-pancreatic cancer effects.[3]
Brusatol + CisplatinColorectal CancerColorectal Cancer CellsSynergistic antitumor effect.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the replication and extension of these findings.

Patient-Derived Orthotopic Xenograft (PDOX) Mouse Model for Pancreatic Cancer

This in vivo model provides a clinically relevant platform to assess therapeutic efficacy.

  • Tumor Implantation: Freshly obtained human pancreatic tumor tissue from a patient is surgically implanted into the pancreas of immunodeficient mice.

  • Treatment Groups: Once the tumors reach a specified size, the mice are randomized into several treatment groups:

    • Vehicle control

    • Brucea javanica oil (BJO) alone

    • Gemcitabine alone

    • BJO in combination with Gemcitabine

  • Dosing and Administration: The respective treatments are administered to the mice according to a predetermined schedule and dosage.

  • Tumor Growth Monitoring: Tumor size is periodically measured using methods like caliper measurements or imaging techniques.

  • Efficacy Evaluation: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated for each group to determine the synergistic effect.[2]

Cell Viability and Synergy Assessment

Standard in vitro assays are used to quantify the effects of drug combinations on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., colorectal cancer cells) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with varying concentrations of Brusatol, Cisplatin, and their combination for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CCK-8 assay, which measures the metabolic activity of the cells.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathways and Mechanisms of Action

The synergistic effects of Brucea javanica compounds are believed to stem from their modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

Brusatol, a major bioactive compound in Brucea javanica, has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a critical target in cancer therapy as its overactivation can lead to uncontrolled cell growth.[4] By inhibiting EGFR, Brusatol can disrupt downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Brusatol Brusatol Brusatol->EGFR EGF EGF EGF->EGFR PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BJOE Brucea javanica oil emulsion (BJOE) BJOE->PI3K BJOE->Akt BJOE->mTORC1 Experimental_Workflow A In Vitro Screening (Cell Viability Assays, Synergy Analysis) B Mechanism of Action Studies (Western Blot, Pathway Analysis) A->B C In Vivo Validation (Xenograft Models) B->C D Toxicity and Pharmacokinetic Studies C->D E Preclinical Development D->E

References

Independent validation of Dehydrobruceantarin's anti-leukemic activity

Author: BenchChem Technical Support Team. Date: November 2025

While direct independent validation studies on the anti-leukemic activity of Dehydrobruceantarin remain limited in the public domain, compelling evidence from research on other bioactive compounds isolated from its source, the medicinal plant Brucea javanica, offers significant insights into the potential of this class of molecules in leukemia therapy.

Extracts from Brucea javanica have long been used in traditional medicine for various ailments, and modern phytochemical investigations have identified a rich arsenal (B13267) of chemical constituents, primarily quassinoids, that exhibit potent anti-cancer properties.[1][2] These compounds have demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines, including those of hematological origin.

This guide provides a comparative overview of the anti-leukemic activity of prominent compounds isolated from Brucea javanica, presenting available experimental data, detailing the methodologies employed in these studies, and illustrating the key signaling pathways implicated in their mechanism of action. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of natural products in oncology.

Comparative Cytotoxicity of Brucea javanica Quassinoids

Several quassinoid compounds derived from Brucea javanica have been evaluated for their cytotoxic effects against leukemia cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their anti-leukemic potency.

CompoundCell LineIC₅₀ (µg/mL)Reference
Javanicoside IP-388 Murine Leukemia7.5[1]
Javanicoside JP-388 Murine Leukemia2.3[1]
Javanicoside KP-388 Murine Leukemia1.6[1]
Javanicoside LP-388 Murine Leukemia2.9[1]

Experimental Protocols

The evaluation of the anti-leukemic activity of compounds from Brucea javanica has involved a range of established in vitro and in vivo experimental methodologies.

In Vitro Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of these compounds are typically assessed using the following methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Leukemia cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product is then quantified spectrophotometrically. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

  • LDH Release Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH released is proportional to the number of lysed cells.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following techniques are commonly employed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, are used to confirm the involvement of the apoptotic pathway.

In Vivo Xenograft Models

To evaluate the anti-leukemic efficacy in a living organism, human leukemia cells are often implanted into immunodeficient mice to establish a xenograft model. The mice are then treated with the test compound, and tumor growth is monitored over time. The therapeutic effect is assessed by measuring tumor volume and weight, as well as by analyzing biomarkers of apoptosis and cell proliferation in the tumor tissue. For instance, a study on the seed oil of Brucea javanica (BJO) involved a mouse U937 xenograft tumor model where intravenous injection of BJO significantly inhibited tumor growth.[4]

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the anti-leukemic effects of Brucea javanica compounds has revealed their ability to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A study on the seed oil of Brucea javanica (BJO) demonstrated that it induces apoptosis in acute myeloid leukemia (AML) cells by activating caspase-8, a key initiator caspase in the extrinsic pathway.[4] Furthermore, BJO was found to modulate the expression of several apoptosis-related proteins.[4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BJO Brucea javanica Oil (BJO) DeathReceptor Death Receptor BJO->DeathReceptor activates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext leads to Caspase3_int Caspase-3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3_int activates Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int leads to Bcl2 Bcl-2 family (modulation) Bcl2->Mitochondrion regulates BJO_int Brucea javanica Oil (BJO) BJO_int->Bcl2

Caption: Apoptotic pathways induced by Brucea javanica oil in leukemia cells.

The experimental workflow for evaluating the anti-leukemic activity of natural compounds typically follows a hierarchical approach, starting with in vitro screening and culminating in in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Isolation of Bioactive Compounds from Brucea javanica B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) D->E F Establishment of Leukemia Xenograft Model in Mice E->F Promising Candidates G Treatment with Test Compound F->G H Monitoring of Tumor Growth and Survival G->H I Ex Vivo Analysis of Tumors H->I

Caption: General experimental workflow for validating anti-leukemic compounds.

References

Safety Operating Guide

Navigating the Disposal of Dehydrobruceantarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. Dehydrobruceantarin, a member of the quassinoid family of natural products, is recognized for its potent biological activities, including cytotoxicity.[1][2] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following procedures, based on established guidelines for handling cytotoxic agents, should be implemented.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure during handling and disposal, a combination of engineering controls and personal protective equipment is essential. All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent the aerosolization of the compound.

The following table summarizes the recommended PPE for handling this compound:

PPE CategoryRecommendationKey Considerations
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended.Change gloves immediately if contaminated. Do not wear gloves outside of the designated work area.
Lab Coat/Gown A disposable, solid-front gown with tight-fitting cuffs.Should be discarded as hazardous waste after use.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is advised when handling the solid compound or when aerosolization is possible.Proper fit-testing and training are necessary for respirator use.

Step-by-Step Disposal Procedures

1. Waste Segregation:

At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.

  • Solid Waste: This category includes contaminated personal protective equipment (gloves, gowns), absorbent paper, pipette tips, and empty vials that contained the compound. These items must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic or chemical hazardous waste.

  • Liquid Waste: All solutions containing this compound, including experimental media and washings, must be collected in a sealed, shatter-resistant container. This container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and an indication of its cytotoxic properties. Under no circumstances should this waste be poured down the drain.

  • Sharps Waste: Needles, syringes, scalpels, and other sharp instruments contaminated with this compound must be immediately placed in a designated, puncture-proof sharps container that is also labeled as cytotoxic or chemical hazardous waste.

2. Decontamination of Surfaces and Equipment:

Following any work with this compound, all surfaces and non-disposable equipment must be thoroughly decontaminated. A standard procedure involves:

  • Wiping the area with a suitable laboratory detergent.

  • Rinsing the surface with water.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

3. Spill Management:

In the event of a spill, the area should be immediately cordoned off to prevent exposure to others.

  • Wearing the full complement of prescribed PPE, cover the spill with absorbent material.

  • Work from the outer edge of the spill towards the center.

  • Once the spill is absorbed, clean the area as described in the decontamination procedure.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

4. Final Disposal:

All segregated and properly labeled hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program. This typically involves collection by trained personnel and subsequent incineration at a licensed facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Dehydrobruceantarin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, PPE, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container final_disposal Dispose Through Institutional Hazardous Waste Program solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

References

Essential Safety and Operational Protocols for Handling Dehydrobruceantarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Dehydrobruceantarin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potent, cytotoxic substance. The following procedures are based on established best practices for managing highly hazardous materials in a laboratory setting. A thorough, substance-specific risk assessment is imperative before commencing any work.

I. Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the hazardous substance, minimizing the risk of exposure through inhalation, skin contact, or ingestion.[1][2] The selection and use of appropriate PPE are critical when working with cytotoxic compounds.[3][4]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove immediately following a potential contamination.
Lab Coat Disposable, solid-front lab coat with long sleeves and tight-fitting cuffs.Protects the wearer's clothing and skin from contamination. The solid front offers enhanced protection against spills, and tight cuffs prevent substances from entering the sleeves.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols. A full-face shield offers broader protection for the entire face.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) should be used when handling the powdered form or when aerosols may be generated.Prevents the inhalation of fine particles or aerosols, which is a primary route of exposure for potent compounds. The specific type of respirator should be determined by a formal risk assessment.
Additional Apparel Disposable shoe covers and head cover.Minimizes the risk of tracking contaminants out of the designated handling area.

II. Experimental Protocols: Safe Handling Procedures

Adherence to strict handling protocols is essential to prevent exposure and contamination.

A. Engineering Controls:

  • Designated Handling Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs indicating the presence of a cytotoxic compound.

  • Ventilation: All manipulations of powdered this compound or solutions should be performed within a certified chemical fume hood or a biological safety cabinet to control exposure at the source.[1]

  • Containment: Use a disposable, plastic-backed absorbent pad on the work surface to contain any spills.[5]

B. Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and has been inspected for any defects. The designated handling area and all equipment should be clean and decontaminated.

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection. A recommended workflow is provided in the diagram below.

  • Weighing: When weighing the solid compound, do so within a containment device such as a ventilated balance enclosure or a chemical fume hood. Use a dedicated set of weighing tools.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the generation of dust.

  • During the Experiment: Handle all materials with care to avoid spills and aerosol generation. Always use Luer-lock fittings for syringes and needles to prevent accidental disconnection.[3]

  • Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by other protective gear. A detailed doffing sequence is illustrated in the diagram below.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[2] Do not eat, drink, or smoke in the laboratory.[1][2]

III. Disposal Plan

The disposal of cytotoxic waste must be handled with extreme care to protect personnel and the environment.[6][7][8]

A. Waste Segregation:

  • Cytotoxic Waste: All materials that have come into direct contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, lab coats, shoe covers).

    • Disposable labware (pipette tips, tubes, vials).

    • Contaminated cleaning materials (absorbent pads, wipes).

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[8][9]

B. Disposal Procedure:

  • Containment: All cytotoxic waste should be placed in clearly labeled, leak-proof containers. These containers are typically color-coded (often purple) to indicate cytotoxic hazards.[5][8]

  • Labeling: Waste containers must be clearly labeled with "Cytotoxic Waste" and the hazard symbol.[5]

  • Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.

  • Treatment: Cytotoxic waste should be incinerated at high temperatures by a specialized waste management facility.[5] Never dispose of cytotoxic waste down the drain or in the regular trash.[5]

IV. Mandatory Visualization

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Lab Coat Don2->Don3 Don4 Shoe Covers Don3->Don4 Don5 Respirator Don4->Don5 Don6 Eye Protection Don5->Don6 Don7 Outer Gloves Don6->Don7 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat & Shoe Covers Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Final Hand Hygiene Doff6->Doff7

Caption: PPE Donning and Doffing Workflow for Handling Potent Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.